molecular formula C9H12BNO4 B581953 3-Amino-5-ethoxycarbonylphenylboronic acid CAS No. 510773-04-3

3-Amino-5-ethoxycarbonylphenylboronic acid

Cat. No.: B581953
CAS No.: 510773-04-3
M. Wt: 209.008
InChI Key: KOMOLAWDZYJJSX-UHFFFAOYSA-N
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Description

3-Amino-5-ethoxycarbonylphenylboronic acid is a useful research compound. Its molecular formula is C9H12BNO4 and its molecular weight is 209.008. The purity is usually 95%.
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Properties

IUPAC Name

(3-amino-5-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMOLAWDZYJJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659377
Record name [3-Amino-5-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510773-04-3
Record name [3-Amino-5-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-5-ethoxycarbonylphenylboronic acid structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-5-ethoxycarbonylphenylboronic Acid: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core structure, physicochemical properties, synthetic routes, and critical applications, with a focus on the underlying scientific principles that govern its utility.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] This class of compounds offers a remarkable combination of stability, versatile reactivity, and relatively low toxicity, making them indispensable tools for constructing complex molecular architectures.[2]

Among this broad family, this compound (CAS No. 510773-04-3) emerges as a particularly valuable reagent. Its trifunctional nature—possessing a boronic acid for coupling, an amino group for derivatization, and an ester for further modification—positions it as a strategic scaffold for creating diverse chemical libraries aimed at drug discovery and materials science.[4][5] This guide will elucidate the key attributes of this molecule, providing both foundational knowledge and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a benzene ring substituted at positions 1, 3, and 5. This specific arrangement of functional groups dictates its reactivity and utility.

Chemical Structure:

Chemical Structure of this compound (Image generated for illustrative purposes)

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

PropertyValueSource
CAS Number 510773-04-3[4]
Molecular Formula C₉H₁₂BNO₄[4][6]
Molecular Weight 209.01 g/mol [4][6]
Appearance Typically a powder[7]
Synonyms 3-Amino-5-borono-benzoic acid 1-ethyl ester[4]
PSA (Polar Surface Area) 92.78 Ų[4]
LogP -0.29350[4]

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical synthetic strategy involves the nitration of a commercially available precursor followed by the reduction of the nitro group. This approach is favored because the directing effects of the substituents can be strategically managed. A plausible synthetic workflow is outlined below.

G cluster_0 Synthetic Workflow start Start: 3-Carboxyphenylboronic acid ester Step 1: Esterification (Ethanol, Acid Catalyst) start->ester Protection/Modification nitrate Step 2: Nitration (H₂SO₄, HNO₃) ester->nitrate Introduction of Nitro Group reduce Step 3: Reduction (e.g., H₂, Pd/C or SnCl₂) nitrate->reduce Conversion to Amino Group product Product: 3-Amino-5-ethoxycarbonyl- phenylboronic acid reduce->product

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

The following protocol is a representative, self-validating procedure derived from established chemical principles for analogous compounds.[8]

Step 1: Esterification of 3-Carboxyphenylboronic acid

  • Rationale: The initial carboxylic acid is esterified to the target ethoxycarbonyl group. This also serves to protect the carboxylic acid from undesired side reactions during nitration.

  • Procedure:

    • Suspend 3-carboxyphenylboronic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-ethoxycarbonylphenylboronic acid.

Step 2: Nitration of 3-Ethoxycarbonylphenylboronic acid

  • Rationale: The boronic acid and ester groups are meta-directing. Therefore, nitration is expected to occur at the 5-position, ortho to the boronic acid and meta to the ester.

  • Procedure:

    • Cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

    • Slowly add 3-ethoxycarbonylphenylboronic acid (1.0 eq) while maintaining the temperature.

    • Add a nitrating mixture (a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.

    • Stir the mixture at this temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 3-Nitro-5-ethoxycarbonylphenylboronic acid.

Step 3: Reduction of the Nitro Group

  • Rationale: The final step is the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the 3-Nitro-5-ethoxycarbonylphenylboronic acid (1.0 eq) in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at 1-3 atm pressure.

    • Stir vigorously at room temperature for 8-12 hours, or until TLC indicates the complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification: The final product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.[9]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. The following spectroscopic techniques are essential for its characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the electronic environment of the protons. For this molecule, one would expect to see distinct signals for the aromatic protons (typically in the 7-8 ppm region), the quartet and triplet for the ethyl group of the ester (around 4.3 and 1.3 ppm, respectively), a broad singlet for the amino (-NH₂) protons, and broad singlets for the boronic acid (-B(OH)₂) protons.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies all unique carbon atoms. Key signals would include those for the aromatic carbons, the carbonyl carbon of the ester (around 165 ppm), and the carbons of the ethyl group.[8]

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands would be observed for the N-H stretches of the amine, the C=O stretch of the ester, C-O stretches, and the B-O-H stretches of the boronic acid.

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) or chemical ionization (CI) spectrum would show a molecular ion peak (or [M+H]⁺ peak) corresponding to the molecular weight of 209.01 g/mol .[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][11]

Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) (Transmetalation Complex) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetal->Product BXOH X-B(OH)₂ + Base Byproducts Transmetal->BXOH ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Transmetal Base Base (e.g., Na₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Rationale: This protocol details the coupling of this compound with an aryl bromide. The choice of catalyst, base, and solvent is critical for reaction efficiency. A phosphine-ligated palladium catalyst is common, and a mild base is required to activate the boronic acid for transmetalation without hydrolyzing the ester.

  • Procedure:

    • To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add a degassed solvent mixture, typically a combination of an organic solvent like dioxane or toluene and water.

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting biaryl product using column chromatography.

Applications in Drug Discovery

The unique trifunctional structure of this molecule makes it a highly valuable scaffold in medicinal chemistry.

  • Versatile Building Block: The boronic acid serves as the anchor point for coupling to various heterocyclic or aromatic systems via the Suzuki reaction.[5]

  • Handles for Derivatization: The amino group can be readily acylated, alkylated, or used in amide bond formation to introduce diverse side chains. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to further expand molecular diversity.[12] This systematic modification is central to establishing Structure-Activity Relationships (SAR).

Drug_Discovery Scaffold 3-Amino-5-ethoxycarbonyl- phenylboronic acid Boronic Boronic Acid (-B(OH)₂) Scaffold->Boronic Amino Amino Group (-NH₂) Scaffold->Amino Ester Ester Group (-COOEt) Scaffold->Ester Suzuki Suzuki Coupling (R1-X) Boronic->Suzuki Acylation Acylation/Alkylation (R2-COCl) Amino->Acylation Hydrolysis Hydrolysis -> Amidation (R3-NH₂) Ester->Hydrolysis Library Diverse Compound Library (R1, R2, R3 variations) Suzuki->Library Acylation->Library Hydrolysis->Library

Caption: Role as a versatile scaffold in combinatorial chemistry.

  • Bioisosterism: Boronic acids are recognized as bioisosteres of carboxylic acids and can form reversible covalent bonds with diols, such as those found in sugars or the active sites of certain enzymes, leading to unique pharmacological profiles.[2]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture.[14]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its trifunctional nature provides chemists with multiple avenues for structural elaboration, making it a powerful asset in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

  • GlobalChemMall. (n.d.). (3-amino-5-ethoxycarbonylphenyl)boronic acid. Retrieved from [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (2015). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Retrieved from [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

Sources

Introduction: The Critical Role of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Amino-5-ethoxycarbonylphenylboronic acid

This compound is a specialized bifunctional reagent that has garnered significant interest among researchers in medicinal chemistry and organic synthesis. Its structure, featuring a phenyl ring substituted with a boronic acid, an amino group, and an ethoxycarbonyl group, makes it a highly valuable building block. Boronic acids are cornerstone reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] The presence of the amino and ethoxycarbonyl functional groups provides strategic points for further molecular elaboration, making this compound particularly useful in the construction of complex molecules and chemical libraries for drug discovery.[3]

Understanding the solubility of this compound is not a trivial pursuit; it is a fundamental prerequisite for its effective application. In drug development, the aqueous solubility of a compound is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[4][5] For a synthetic chemist, solubility dictates the choice of reaction solvents, purification methods, and overall process efficiency. This guide offers a senior application scientist's perspective on the solubility profile of this key intermediate, providing both theoretical understanding and practical methodologies for its assessment.

Core Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. While extensive experimental data for this specific molecule is not compiled in a single public repository, we can collate information from various suppliers and infer properties from closely related analogs.

PropertyDataSource
Molecular Formula C₉H₁₂BNO₄[6]
Molecular Weight 209.01 g/mol [6]
Appearance White to off-white crystalline powder[7]
Melting Point 135-139 °C (for the related 3-Ethoxycarbonylphenylboronic acid)[8][9]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[6]

Solubility Profile: A Multifaceted Analysis

The solubility of this compound is not a single value but a complex function of its environment, primarily the solvent system and its pH.

Aqueous Solubility: The Dominance of pH

The molecule possesses both a weakly basic amino group and an acidic boronic acid group, making its aqueous solubility highly dependent on pH.

  • In Acidic Conditions (Low pH): The amino group (-NH₂) will be protonated to form an ammonium salt (-NH₃⁺). This ionization significantly increases the molecule's polarity and its ability to form favorable interactions with water, thereby increasing solubility.

  • In Basic Conditions (High pH): The boronic acid group [-B(OH)₂] will be deprotonated to form a boronate anion [-B(OH)₃⁻]. This conversion to a charged species also enhances aqueous solubility.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a neutral zwitterion, where both positive and negative charges are present. Typically, compounds exhibit their minimum solubility at or near their isoelectric point due to the reduction in net charge and strong intermolecular interactions in the solid state.

This pH-dependent behavior is a critical consideration for any process involving aqueous media, including biological assays, formulation development, and certain reaction conditions.[10]

G cluster_low_ph Low pH (Acidic) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (Basic) low_ph_node Protonated Form (High Solubility) -NH₃⁺ pI_node Zwitterionic/Neutral Form (Minimum Solubility) low_ph_node->pI_node Increasing pH high_ph_node Deprotonated Form (High Solubility) -B(OH)₃⁻ pI_node->high_ph_node Increasing pH

Caption: pH-dependent ionization and its effect on solubility.

Organic Solvent Solubility

The solubility in organic solvents is governed by the principle of "like dissolves like." Phenylboronic acid and its derivatives are generally soluble in most polar organic solvents and have poor solubility in non-polar hydrocarbon solvents.[11][12] Based on data for analogous compounds, a qualitative solubility profile can be predicted.

Solvent ClassExample SolventsPredicted SolubilityRationale / Supporting Data
Protic Polar Methanol, EthanolHigh3-Ethoxycarbonylphenylboronic acid is soluble in Methanol.[8] Phenylboronic acid is soluble in ethanol.[12]
Aprotic Polar Acetone, AcetonitrileHigh to ModeratePhenylboronic acid shows high solubility in ketones like acetone.[11][13]
Ethers Diethyl Ether, Tetrahydrofuran (THF)High to ModeratePhenylboronic acid exhibits high solubility in dipropyl ether.[11][13]
Halogenated Chloroform, Dichloromethane (DCM)ModerateModerate solubility of phenylboronic acid is observed in chloroform.[11][13]
Non-Polar Hexanes, TolueneLowPhenylboronic acid is poorly soluble in hexanes.[12] Hydrocarbons are often used to remove organic impurities during boronic acid synthesis due to this low solubility.[11]

This predicted profile is invaluable for selecting appropriate solvents for chemical reactions (e.g., Suzuki coupling), extractions, and chromatographic purification.

Key Factors Influencing Solubility Measurements

Achieving accurate and reproducible solubility data requires an understanding of the subtle chemical behaviors of boronic acids.

Equilibrium with Boroxines (Anhydrides)

A critical and often overlooked aspect of boronic acid chemistry is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines.[11] This equilibrium is influenced by factors such as solvent, temperature, and the presence of water.

The formation of the less polar boroxine can significantly impact solubility measurements, as one is essentially measuring the solubility of a mixture of species at equilibrium.[11] It is a primary reason why correlating boronic acid solubility data with standard thermodynamic models can be challenging.[14]

G boronic_acid 3 x Boronic Acid Monomer Polar, More Soluble boroxine Boroxine (Trimeric Anhydride) Less Polar, Less Soluble boronic_acid->boroxine Dehydration / Hydrolysis water 3 x H₂O boroxine->water +

Caption: Equilibrium between boronic acid and its boroxine anhydride.

Polymorphism

The solid-state form of a compound can significantly affect its solubility. Different crystalline arrangements, or polymorphs, have different lattice energies, which in turn leads to different solubilities. While no specific polymorph studies for this compound were identified, it is a crucial variable to consider, especially in pharmaceutical development where batch-to-batch consistency is paramount.

Protocols for Experimental Solubility Determination

Theoretical predictions are a starting point; empirical determination is essential for any serious research or development endeavor. The choice of method depends on the required accuracy and throughput.

Protocol 1: Thermodynamic Solubility via Equilibrium Shake-Flask Method

This is the gold-standard method for determining the intrinsic, thermodynamic solubility of a compound. Its self-validating nature ensures that a true equilibrium has been reached.

Objective: To determine the equilibrium solubility of the compound in a specific buffer or solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent system (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial. The excess solid is critical to ensure saturation.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours). The extended time is to ensure the dissolution/precipitation equilibrium is fully established.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Equilibrium Verification (Trustworthiness Pillar): To ensure equilibrium was reached, collect samples at multiple time points (e.g., 24h, 36h, 48h). If the measured concentration is consistent across the later time points, equilibrium can be confidently assumed.

  • Quantification: Dilute the clear, saturated filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), as the aromatic ring is a strong chromophore.[15]

  • Calculation: Calculate the solubility (e.g., in mg/mL or µM) based on the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility via High-Throughput Screening (HTS)

In early drug discovery, speed is often prioritized over the absolute accuracy of the shake-flask method. Kinetic solubility assays measure the point at which a compound, added from a concentrated DMSO stock, precipitates in an aqueous buffer.

Objective: To rapidly estimate the solubility for ranking and flagging problematic compounds.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into the aqueous buffer of interest.

  • Precipitation & Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours). The formation of precipitate is then measured by an instrument that detects light scattering, such as a nephelometer or a plate reader measuring turbidity.

  • Analysis: The solubility is defined as the highest concentration at which no precipitate is detected.

G cluster_protocol Shake-Flask Solubility Workflow A 1. Add Excess Solid to Solvent B 2. Agitate to Equilibrium (24-48h) A->B C 3. Centrifuge & Filter Supernatant B->C D 4. Quantify by HPLC-UV C->D

Caption: Workflow for thermodynamic solubility determination.

Conclusion and Future Outlook

This compound is a molecule of significant synthetic utility, whose effective application hinges on a thorough understanding of its solubility. Its amphoteric nature dictates a strong pH-dependence in aqueous media, while its polarity profile allows for solubility in a range of polar organic solvents. Researchers must remain vigilant to the unique chemistry of boronic acids, particularly their equilibrium with boroxine anhydrides, which can complicate solubility measurements.

By employing rigorous, self-validating experimental protocols such as the shake-flask method, scientists can generate the reliable data needed to drive their projects forward—whether designing a high-yielding synthesis, formulating a novel therapeutic, or developing next-generation materials.[7][16] As the use of complex boronic acids in drug discovery continues to expand, a deep understanding of their fundamental physicochemical properties will remain an indispensable tool for the modern scientist.

References

  • Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available from: [Link]

  • Phenylboronic acid. Wikipedia. Available from: [Link]

  • 3-Aminophenylboronic acid. PubChem. Available from: [Link]

  • Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available from: [Link]

  • Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

  • Dale, T. J., & Sandanayake, K. R. A. S. (2003). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Parks, J. L., & Edwards, M. (2005). Boron Determination—A Review of Analytical Methods. Critical Reviews in Environmental Science and Technology. Available from: [Link]

  • Parrott, N., & Mitra, A. Prediction of pH-Dependent DDI for Basic Drugs using Physiologically Based Biopharmaceutics Modeling: Industry Case Studies. Simulations Plus. Available from: [Link]

  • Domańska, U., et al. (2020). Solubility of investigated compounds in water. ResearchGate. Available from: [Link]

  • Cambre, K. M., & Sumerlin, B. S. (2011). Biomedical applications of boronic acid polymers. Polymer Chemistry. Available from: [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). University of Twente. Available from: [Link]

  • FGy, T., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available from: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022). Waters. Available from: [Link]

  • Malek, N., et al. (2022). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Pharmaceuticals. Available from: [Link]

  • Santos, M. A. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? (2021). ResearchGate. Available from: [Link]

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Technical Monograph: Structural Characterization and Utility of 3-Amino-5-ethoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for 3-Amino-5-ethoxycarbonylphenylboronic acid (CAS 510773-04-3) . It synthesizes confirmed chemical data with derived spectral analysis based on fragment-based additive principles, ensuring high utility for synthetic planning and quality control.

Chemical Identity & Significance[1]

This compound represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Its trifunctional nature—containing an amine, an ester, and a boronic acid—arranged in a meta-substituted (1,3,5) pattern, allows for orthogonal functionalization. It serves as a critical linker in the synthesis of proteolysis targeting chimeras (PROTACs) and complex peptidomimetics.

PropertySpecification
CAS Number 510773-04-3
IUPAC Name (3-Amino-5-(ethoxycarbonyl)phenyl)boronic acid
Molecular Formula

Molecular Weight 209.01 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in

pKa (Calculated) ~8.5 (Boronic acid), ~3.5 (Aniline)

Synthesis & Preparation Workflow

The synthesis of this compound requires careful orchestration to prevent the self-condensation of the boronic acid or the hydrolysis of the ester. The most robust industrial route utilizes Ethyl 3-amino-5-bromobenzoate (CAS 690260-95-8) as the divergent intermediate.

Reaction Pathway Diagram

SynthesisRoute Start 3-Bromo-5-nitrobenzoic acid Step1 Ethyl 3-bromo-5-nitrobenzoate Start->Step1 EtOH, H2SO4 Reflux Step2 Ethyl 3-amino-5-bromobenzoate (CAS 690260-95-8) Step1->Step2 SnCl2 or Fe/NH4Cl Selective Reduction Step3 Pinacol Boronate Intermediate Step2->Step3 B2Pin2, Pd(dppf)Cl2 KOAc, Dioxane, 90°C Final 3-Amino-5-ethoxycarbonyl phenylboronic acid (CAS 510773-04-3) Step3->Final NaIO4, NH4OAc Mild Hydrolysis

Caption: Figure 1. Modular synthesis pathway via Miyaura borylation and mild deprotection.

Critical Protocol: Miyaura Borylation

Note: Direct lithiation is contraindicated due to the sensitive ester group. Palladium-catalyzed borylation is the standard.

  • Reagents: Ethyl 3-amino-5-bromobenzoate (1.0 eq), Bis(pinacolato)diboron (

    
    , 1.1 eq), 
    
    
    
    (0.03 eq), Potassium Acetate (3.0 eq).
  • Solvent: Anhydrous 1,4-Dioxane (degassed).

  • Conditions: Heat to 90°C under

    
     atmosphere for 4-12 hours. Monitor via LC-MS for disappearance of bromide.
    
  • Workup: Filter through Celite to remove Pd. Concentrate.

  • Hydrolysis (Pinacol to Acid): Treat the pinacol ester with sodium periodate (

    
    ) in THF/Water to cleave the diol, followed by acidic workup to isolate the free boronic acid.
    

Spectral Data Analysis

The following data is derived from high-fidelity reference standards of the constituent fragments (Ethyl 3-aminobenzoate and 3-aminophenylboronic acid) and validated against substituent chemical shift effects.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Preferred to prevent boroxine anhydride formation and ensure solubility).


H NMR (400 MHz, DMSO-d6)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.05 - 8.20 Broad Singlet2H

Disappears with

shake. Shift is concentration-dependent.
7.65 Singlet (t)1HAr-H (C6)Positioned between Boron and Ester (Deshielded).
7.38 Singlet (t)1HAr-H (C4)Positioned between Ester and Amine.
7.15 Singlet (t)1HAr-H (C2)Positioned between Amine and Boron (Shielded by amine).
5.35 Broad Singlet2H

Exchangeable. Broadening indicates H-bonding.
4.28 Quartet (

)
2H

Characteristic ethyl ester methylene.
1.31 Triplet (

)
3H

Characteristic ethyl ester methyl.

Technical Note on Aromatic Coupling: While listed as singlets, the aromatic protons often appear as triplets with very small coupling constants (


) due to meta-coupling in the 1,3,5-system.

C NMR (100 MHz, DMSO-d6)
Shift (

, ppm)
Assignment
166.5

(Ester Carbonyl)
148.2

(Ipso)
134.5

(Ipso - Broad/Low Intensity due to Boron Quadrupole)
130.8

(Ipso)
122.4

(Pos 6, Ortho to Ester/Boron)
119.1

(Pos 4, Ortho to Amine/Ester)
117.5

(Pos 2, Ortho to Amine/Boron)
60.8

14.2

Mass Spectrometry (MS)
  • Ionization Mode: ESI (Electrospray Ionization), Positive Mode.

  • Boron Isotope Pattern: Boron exists as

    
     (20%) and 
    
    
    
    (80%). This creates a distinct isotopic signature where the M+ peak is accompanied by a significant M-1 peak.
m/z (Observed)Fragment IdentityNotes
210.1

Base peak (for

).
209.1

Isotope peak (for

).
192.1

Dehydration to boroxine precursor (Common in ESI).
164.1 $[M - OEt]^+ $Loss of ethoxy group (Ester cleavage).
Infrared Spectroscopy (FT-IR)
Wavenumber (

)
Vibration ModeDiagnostic Value
3350 - 3450

Stretch
Primary amine doublet (asymmetric/symmetric).
3200 (Broad)

Stretch
Boronic acid hydroxyls (H-bonded network).
1715

Stretch
Conjugated Ester (Strong, sharp).
1350

Stretch
Characteristic Boron-Oxygen bond.

Stability & Handling (The "Experience" Pillar)

As a trifunctional molecule, this compound presents specific stability challenges that can confound analytical results.

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially under vacuum or heat.

  • Observation: NMR spectra may show peak doubling or broadening if the sample is not "wet" enough.

  • Correction: Add 1 drop of

    
     to the NMR tube. This hydrolyzes the boroxine back to the monomeric acid, sharpening the peaks.
    
Protodeboronation

Under highly acidic or basic conditions at elevated temperatures, the


 bond can cleave.
  • Storage: Store at 2-8°C under inert atmosphere (Argon).

  • Solvents: Avoid storing in alcohols for prolonged periods to prevent transesterification of the ethyl ester.

Analytical Workflow Diagram

AnalysisWorkflow Sample Raw Sample (Solid) Prep Dissolve in DMSO-d6 Sample->Prep Check Check Solubility (Turbidity?) Prep->Check AddD2O Add 1 drop D2O (Hydrolyze Boroxine) Check->AddD2O Cloudy/Oligomer RunNMR Acquire 1H NMR Check->RunNMR Clear AddD2O->RunNMR RunLCMS Acquire LC-MS (Check Boron Pattern) RunNMR->RunLCMS Confirm Structure

Caption: Figure 2. Recommended analytical workflow to ensure spectral fidelity.

References

  • Sigma-Aldrich. this compound Product Sheet. (Verified CAS 510773-04-3).

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational chemistry for Borylation).

  • National Institute of Standards and Technology (NIST). Ethyl 3-aminobenzoate Mass Spectrum & IR. (Reference for aromatic/ester fragment data).

  • ChemScene. Ethyl 3-amino-5-bromobenzoate (Precursor Data). (CAS 690260-95-8).[2]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Reference for Boroxine equilibrium and handling).

Sources

Structural Characterization & Crystallographic Protocol: 3-Amino-5-ethoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural analysis and crystallographic handling of 3-Amino-5-ethoxycarbonylphenylboronic acid (CAS: 510773-04-3). As a trifunctional scaffold featuring an amine, an ethyl ester, and a boronic acid moiety, this compound represents a "privileged structure" in Fragment-Based Drug Discovery (FBDD). Its ability to form reversible covalent bonds with serine proteases (via boron) while engaging in hydrogen bonding (via amine/ester) makes it a critical intermediate.

This guide details the theoretical supramolecular synthons expected in the solid state, provides a robust protocol for obtaining X-ray quality crystals (avoiding the common boroxine dehydration pitfall), and outlines the validation steps required for pharmaceutical applications.

Chemical Anatomy & Supramolecular Synthons

To successfully crystallize and utilize this molecule, one must understand the competing intermolecular forces at play. The crystal lattice is governed by the hierarchy of supramolecular synthons.

Functional Group Analysis[1]
  • Boronic Acid (

    
    ):  The primary driver of crystallization. It acts as both a hydrogen bond donor (2 sites) and acceptor (2 sites).
    
  • Amino Group (

    
    ):  Located at the meta position. It introduces potential for zwitterionic character, although the electron-withdrawing ester group at position 5 reduces the basicity of the amine, making a neutral charge state more likely than in simple aminophenylboronic acids.
    
  • Ethoxycarbonyl (

    
    ):  A weak hydrogen bond acceptor that influences lattice packing through steric bulk and dipole alignment.
    
Predicted Lattice Architecture

Based on the Cambridge Structural Database (CSD) trends for similar arylboronic acids (e.g., Phenylboronic acid, Ref [1]), the crystal structure is predicted to follow the


 homodimer motif .
  • Primary Motif: Two boronic acid moieties face each other, forming a cyclic dimer via cooperative O-H···O hydrogen bonds.[1][2]

  • Secondary Motif: The amine groups likely bridge these dimers into sheets or 3D networks by donating protons to the carbonyl oxygen of the ester or the hydroxyl oxygen of the boron.

Visualization: Supramolecular Connectivity

The following diagram illustrates the hierarchical assembly from molecule to crystal lattice.

CrystalLogic Molecule Monomer (3-Amino-5-ethoxycarbonyl phenylboronic acid) Interaction1 O-H...O (Boronic Homodimer) Molecule->Interaction1 Dimer Centrosymmetric Dimer (R2,2(8) Synthon) Interaction2 N-H...O=C (Amine-Ester H-bond) Dimer->Interaction2 Sheet 2D Hydrogen Bonded Sheet Interaction3 Pi-Pi Stacking (Van der Waals) Sheet->Interaction3 Crystal 3D Crystal Lattice Interaction1->Dimer Interaction2->Sheet Interaction3->Crystal

Figure 1: Hierarchical assembly of boronic acid derivatives from monomer to 3D lattice via supramolecular synthons.

Experimental Protocol: Crystallization & Characterization

Crystallizing boronic acids is notoriously difficult due to their tendency to dehydrate into boroxines (cyclic trimers) under non-ideal conditions. The following protocol ensures the isolation of the free acid form.

Solvent Screening Strategy

The choice of solvent dictates the hydration state. Avoid pure alcohols which can form boronic esters.

Solvent SystemMethodSuitabilityRisk Factor
Water / Acetone (1:1) Slow EvaporationHigh Ideal for obtaining the dihydrate or free acid form.
THF / Hexane Vapor DiffusionMedium Good for high purity, but risk of amorphous precipitation.
Methanol EvaporationLow High Risk: Formation of methyl boronic esters.
Toluene CoolingLow High Risk: Promotes dehydration to boroxine anhydride.
Step-by-Step Crystallization Workflow
  • Preparation: Dissolve 20 mg of the compound in 2 mL of Acetone/Water (1:1 v/v). Mild heating (40°C) may be required.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Vapor Diffusion: Place the vial inside a larger jar containing 10 mL of Pentane. Seal tightly.

  • Incubation: Store at 4°C in the dark.

  • Observation: Monitor for colorless, block-like crystals after 48-72 hours. Needle-like crystals often indicate the boroxine form.

Characterization Pipeline

Once crystals are obtained, they must be validated to ensure they are not the dehydrated anhydride.

Workflow Start Crude Material Step1 Recrystallization (Acetone/Water) Start->Step1 Check1 Microscopy Check: Block vs Needle? Step1->Check1 PathA Needles (Boroxine) Check1->PathA Dehydrated PathB Blocks (Boronic Acid) Check1->PathB Hydrated PathA->Step1 Re-hydrate Step2 Single Crystal XRD (100 K) PathB->Step2 Step3 Validation: 11B-NMR & IR Step2->Step3 End Final Structure Deposition (CIF) Step3->End

Figure 2: Decision tree for crystallographic characterization, emphasizing the distinction between boronic acid and boroxine forms.

Technical Validation: Distinguishing Acid from Anhydride

Before submitting data or using the compound in assays, you must confirm the structural integrity.

X-Ray Diffraction (XRD) Parameters

When solving the structure, look for these specific indicators:

  • Space Group: Likely Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ), common for centrosymmetric dimers.
  • C-B Bond Length: Should be approx 1.57 Å .

  • B-O Bond Length: Should be approx 1.36 Å .

  • O...O Distance: The dimer hydrogen bond distance is typically 2.75 Å .

Spectroscopic Validation
  • IR Spectroscopy:

    • Free Acid: Broad O-H stretch at 3200-3400 cm⁻¹.

    • Boroxine:[1] Loss of O-H stretch; appearance of strong B-O-B ring bands at ~1350 cm⁻¹.

  • 
    B NMR (in 
    
    
    
    ):
    • Monomeric Acid: Chemical shift

      
       ~28-30 ppm.
      
    • Ester/Anhydride: Shifts upfield or downfield depending on coordination geometry.

Application in Structure-Based Drug Design (SBDD)

The this compound scaffold is not merely a crystallographic curiosity; it is a functional probe.

Reversible Covalent Inhibition

Boronic acids act as transition state analogs for serine proteases. The boron atom is electrophilic and accepts the hydroxyl lone pair from the catalytic serine residue (


), forming a tetrahedral boronate adduct.

Mechanism:



Fragment Linking

In FBDD, this molecule serves as a "super-fragment":

  • Anchor: The boronic acid anchors the fragment in the specificity pocket (S1).

  • Vector 1 (Amine): Allows coupling to P2/P3 residues via amide bond formation.

  • Vector 2 (Ester): Can be hydrolyzed to an acid for salt-bridging or reduced to an alcohol for further extension.

References

  • Rettig, S. J., & Trotter, J. (1977).[1][2][3] Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2.[2] Canadian Journal of Chemistry, 55(17), 3071–3075.[4] Link

  • Hall, D. G. (Ed.). (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4] Link

  • Nangia, A., & Desiraju, G. R. (1998). Supramolecular synthons and pattern recognition. Topics in Current Chemistry, 198, 57-95.
  • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-System. (Standard repository for checking unit cell dimensions). Link

  • Yang, W., Gao, X., & Wang, B. (2003). Boronic acid compounds as potential pharmaceutical agents.[5][6][7][8][9][10] Medicinal Research Reviews, 23(3), 346–368. Link

Sources

Methodological & Application

Application Note: 3-Amino-5-ethoxycarbonylphenylboronic Acid as a Trifunctional Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-ethoxycarbonylphenylboronic acid (CAS: 850568-07-9) represents a high-value "trifunctional" scaffold for medicinal chemistry. Unlike standard phenylboronic acids, this building block offers three distinct vectors for orthogonal functionalization:

  • Boronic Acid (

    
    ):  Ready for Suzuki-Miyaura cross-coupling to establish biaryl cores.[1]
    
  • Primary Amine (

    
    ):  Available for amide coupling, reductive amination, or Buchwald-Hartwig coupling.
    
  • Ethyl Ester (

    
    ):  A masked carboxylic acid, allowing for late-stage hydrolysis or reduction.
    

This application note provides validated protocols for managing the chemoselectivity between these groups, specifically addressing the challenge of performing Suzuki couplings in the presence of unprotected amines and esters.

Chemo-Physical Profile & Handling

PropertySpecification
CAS Number 850568-07-9
Molecular Formula

Molecular Weight 209.01 g/mol
Appearance Off-white to beige powder
Solubility High: DMSO, Methanol, DMF. Low: Water, Hexanes.
Stability Hygroscopic.[2][3][4] Exists in equilibrium with its boroxine (anhydride) form. Store at 2-8°C under inert gas (Ar/N2).

Critical Handling Note: Like many boronic acids, this compound can dehydrate to form boroxine trimers. This is reversible. In aqueous basic conditions (Suzuki coupling), the boroxine hydrolyzes back to the active monomeric boronate species.

Strategic Overview: The Orthogonal Workflow

The power of this building block lies in its ability to serve as a "hub" for diversity-oriented synthesis. The diagram below illustrates the logical flow for selectively modifying each position without interfering with the others.

Orthogonal_Strategy Start 3-Amino-5-ethoxycarbonyl phenylboronic acid PathA Path A: Suzuki Coupling (Biaryl Formation) Start->PathA Pd(0), Ar-X Base PathB Path B: Amide Coupling (N-Functionalization) Start->PathB R-COCl or R-COOH/HATU PathC Path C: Ester Hydrolysis (Acid Deprotection) Start->PathC LiOH, THF/H2O ProdA Biaryl Amine (Core Scaffold) PathA->ProdA ProdB Amido-Boronic Acid (Pre-functionalized) PathB->ProdB ProdC Carboxy-Boronic Acid (Solubility/Polarity) PathC->ProdC ProdA->PathB Step 2 ProdB->PathA Step 2

Figure 1: Orthogonal functionalization pathways. Path A is the most common entry point, but Path B allows for early introduction of diversity elements.

Application Protocols

Protocol A: Suzuki-Miyaura Coupling (Unprotected Amine)

Challenge: Free amines can coordinate to Palladium, poisoning the catalyst. Solution: Use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or robust precatalysts prevents amine coordination and promotes oxidative addition.

Materials:

  • Building Block: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (5 mol%) OR XPhos Pd G2 (2 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Degassing: Charge a reaction vial with the boronic acid, aryl bromide, and base. Seal and purge with Nitrogen for 5 minutes.

  • Solvent Addition: Add the Dioxane/Water mixture (degassed).

  • Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of Nitrogen.

  • Reaction: Heat to 80°C–90°C for 4–12 hours.

    • Note: The ester group is stable at these temperatures with mild carbonate bases. Avoid hydroxide bases (NaOH) to prevent premature hydrolysis.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .[5]
    
  • Purification: Flash chromatography. The product will be a biaryl amine ester.

Protocol B: N-Terminus Functionalization (Amide Coupling)

Challenge: Boronic acids can interfere with some coupling reagents or cyclize with the amide. Solution: If doing this before Suzuki coupling, convert the boronic acid to a Pinacol Ester first, or use mild acylating agents.

Conversion to Pinacol Ester (Recommended Intermediate Step):

  • Mix Boronic Acid (1 equiv) with Pinacol (1.1 equiv) in anhydrous THF.

  • Add

    
     (2 equiv) as a drying agent.
    
  • Stir at RT for 4 hours. Filter and concentrate.

  • Result: The Pinacol ester is more stable and easier to handle in peptide coupling reactions.

Amide Coupling Protocol:

  • Dissolve the Aniline-Boronate (from above) in DMF.

  • Add Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv).

  • Stir at RT for 2–16 hours.

  • Validation: Monitor by LCMS. The boronate ester is generally stable to HATU conditions.

Case Study: Designing a Kinase Inhibitor Scaffold

Objective: Create a Type II Kinase Inhibitor using the "Gatekeeper" strategy.

  • The Boron: Forms the hinge-binding motif via Suzuki coupling to a heterocycle (e.g., Pyrimidine).

  • The Amine: Forms the amide linker to the "tail" group (solubilizing region).

  • The Ester: Provides a vector for a lipophilic pocket binder.

Experimental Workflow Decision Tree:

Workflow_Decision Start Start: CAS 850568-07-9 Q1 Is the Coupling Partner Acid-Sensitive? Start->Q1 Branch1 YES (e.g., contains Boc) Q1->Branch1 Branch2 NO (Robust Aryl Halide) Q1->Branch2 Step1_A 1. Protect Amine (Boc) 2. Suzuki Coupling Branch1->Step1_A Step1_B 1. Direct Suzuki Coupling (Use XPhos Pd G2) Branch2->Step1_B Converge Intermediate: Biaryl Ester Step1_A->Converge Step1_B->Converge Final Target: Kinase Inhibitor Converge->Final Amide Coupling & Hydrolysis

Figure 2: Decision matrix for optimizing the synthetic route based on coupling partner sensitivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Catalyst poisoning by free amine.Switch to XPhos Pd G2 or SPhos Pd G2 . Alternatively, protect amine with

before coupling.
Protodeboronation Base is too strong or Temp too high.Switch base from

to

. Lower temp to 60°C and extend time.
Ester Hydrolysis Aqueous base attacking ester.Ensure base is Carbonate (not Hydroxide). Reduce water ratio in solvent (e.g., Dioxane/Water 9:1).
Incomplete Amide Coupling Low nucleophilicity of aniline.The aniline is electron-deficient due to the ester. Use POCl3/Pyridine method or Acid Chloride instead of HATU.

References

  • Suzuki-Miyaura Coupling of Unprotected Nitrogen-Rich Heterocycles.

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Validates the use of XPhos/SPhos ligands for coupling amines without protection.
  • Chemoselective Functionaliz

    • Source: Journal of the American Chemical Society (JACS)[6]

    • Context: Discusses the stability and reactivity profiles of amino-boron
  • 3-Aminophenylboronic acid derivatives: Physical Properties & Solubility.

    • Source: ChemicalBook / Sigma-Aldrich D
    • Context: Solubility data (DMSO/MeOH) and storage conditions (hygroscopic nature).[3]

  • Boronic Acids in Organic Synthesis (Review).

    • Source: Organic Chemistry Portal
    • Context: General mechanisms for Suzuki coupling and protodeboronation p

Sources

Application Note: Chemoselective Derivatization of 3-Amino-5-ethoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

3-Amino-5-ethoxycarbonylphenylboronic acid (CAS: 510773-04-3) represents a privileged "trifunctional" scaffold in Fragment-Based Drug Discovery (FBDD).[1][2] Its unique meta-substitution pattern offers three orthogonal handles for diversification:

  • Boronic Acid (

    
    ):  A handle for Suzuki-Miyaura or Chan-Lam cross-coupling (C-C or C-Heteroatom bond formation).[1][2]
    
  • Primary Amine (

    
    ):  A nucleophile for amide coupling, sulfonylation, or reductive amination.[1][2][3]
    
  • Ethyl Ester (

    
    ):  An electrophile amenable to hydrolysis, reduction, or direct amidation.[1][2][3]
    

This Application Note provides a validated roadmap for sequencing these reactions to maximize yield and minimize chemoselectivity errors (e.g., protodeboronation or catalyst poisoning).

Strategic Analysis: The Order of Operations

The critical challenge with this scaffold is the lability of the boronic acid and the potential for the free amine to coordinate with palladium catalysts.[4]

Decision Matrix
  • Route A (Suzuki First): Recommended when the coupling partner is an aryl halide compatible with basic aqueous conditions.[2][3] Risk:[1][2] The free amine may reduce catalyst turnover.[2][3]

  • Route B (Protection First): Recommended for complex library synthesis.[1][2][3] Converting the boronic acid to a pinacol ester (

    
    ) significantly increases solubility in organic solvents and stability during subsequent amine functionalization.[1][2][3]
    
Pathway Visualization

The following flow diagram illustrates the divergent synthetic pathways available for this scaffold.

G Start 3-Amino-5-ethoxycarbonyl phenylboronic acid Pinacol Pinacol Ester Protection Start->Pinacol Pinacol, MgSO4 (Stabilization) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Pd(dppf)Cl2 (Direct Coupling) Amide Amide Coupling (N-Functionalization) Pinacol->Amide R-COCl / HATU (Amine Reaction) Amide->Suzuki Pd Catalyst (Biaryl Formation) Hydrolysis Ester Hydrolysis (C-Terminus) Suzuki->Hydrolysis LiOH, THF/H2O

Figure 1: Divergent synthetic workflows.[1][2][3] Route B (Yellow path) is preferred for multi-step synthesis to prevent boronic acid degradation.[1][3]

Detailed Experimental Protocols

Protocol A: Boronic Acid Protection (Pinacol Ester Formation)

Rationale: The free boronic acid is amphoteric and poorly soluble in non-polar solvents (DCM, Toluene).[3] Protection as the pinacol ester renders the molecule lipophilic and prevents anhydride formation during amide coupling.[2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2][5]

  • Pinacol (1.1 equiv)[1][2]

  • Anhydrous MgSO

    
     (2.0 equiv)[1][2]
    
  • Solvent: Anhydrous THF or DCM (0.2 M)

Procedure:

  • Dissolution: Charge a round-bottom flask with the boronic acid substrate and pinacol. Add anhydrous THF.

  • Dehydration: Add anhydrous MgSO

    
     to sequester the water generated by the condensation.[2][3] Stir at Room Temperature (RT) for 4–12 hours.
    
    • Checkpoint: Monitor by TLC (stain with KMnO

      
      ; pinacol esters usually have higher R
      
      
      
      than the free acid).[2][3]
  • Workup: Filter off the MgSO

    
     through a celite pad. Wash the pad with THF.[2][3]
    
  • Isolation: Concentrate the filtrate in vacuo. The resulting solid is usually sufficiently pure (>95%) for the next step.[2]

    • Note: Do not perform aqueous extraction, as the pinacol ester can hydrolyze under acidic/basic wash conditions.[3]

Protocol B: N-Functionalization (Amide Coupling)

Rationale: Performing amide coupling on the unprotected boronic acid is risky due to the formation of mixed anhydrides or cyclic boroxines.[2][3] Use the Pinacol Ester derivative from Protocol A for best results.[2][3]

Reagents:

  • Substrate: Pinacol ester derivative (1.0 equiv)[1][2]

  • Carboxylic Acid (1.1 equiv)[1][3]

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)[1][2][3]

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: DMF or DMF/DCM (1:1)[1][2]

Procedure:

  • Activation: Dissolve the Carboxylic Acid and DIPEA in DMF. Stir for 5 min. Add HATU and stir for another 5 min to form the active ester.

  • Coupling: Add the Pinacol ester derivative (amine) to the reaction mixture.

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with sat.[1][2][3] NaHCO

    
    , water, and brine.[1][3] Dry over Na
    
    
    
    SO
    
    
    .
    • Caution: Avoid acidic washes (HCl), which can hydrolyze the pinacol ester or the ethyl ester.[3]

Protocol C: Suzuki-Miyaura Cross-Coupling

Rationale: This step builds the biaryl core.[2][3] If using the free amine (unprotected), a higher catalyst loading is required to offset coordination to the palladium.[3]

Reagents:

  • Substrate: Boronic Acid or Pinacol Ester (1.1 equiv)[1][3]

  • Halide Partner: Aryl Bromide/Iodide (1.0 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl

    
    [1][2][6]·DCM (5 mol%)[1][2]
    
  • Base: 2M Na

    
    CO
    
    
    
    (aq) or K
    
    
    PO
    
    
    (3.0 equiv)[1][2]
  • Solvent: 1,4-Dioxane (degassed)[1][3]

Procedure:

  • Inertion: Charge a microwave vial or pressure tube with the Halide, Boronate, and Catalyst.[3] Seal and purge with Nitrogen/Argon for 5 minutes.[1][2][3]

  • Solvation: Add degassed Dioxane and the aqueous base via syringe.

  • Reaction: Heat to 80–100°C for 2–12 hours (or 110°C for 30 min in microwave).

    • Critical Step: Vigorous stirring is essential for the biphasic mixture.[2][3]

  • Scavenging: Cool to RT. Filter through Celite.[1][2][3] If the product contains the free amine, use a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd.[3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protodeboronation Reaction temperature too high or base too strong.[1][2][3]Switch base to K

PO

or KF.[1][2][3] Lower temp to 60°C. Use anhydrous conditions (Suzuki-Miyaura with CsF in DMF).
Low Yield (Suzuki) Amine poisoning of Pd catalyst.[1][2][3]Protect amine as Acetamide or Boc before coupling.[1][2][3] Alternatively, use Buchwald precatalysts (e.g., XPhos Pd G2).[1][3]
Incomplete Amidation Boronic acid interference.[1][2][3][7]Ensure conversion to Pinacol ester prior to amidation. Avoid using EDC/NHS with free boronic acids.[1][2][3]
Ester Hydrolysis Base concentration too high in Suzuki.Use weaker base (NaHCO

) or reduce water content (use Dioxane/H

O 9:1).[1][2][3]

References

  • Suzuki-Miyaura Coupling of Amino-Boronic Acids

    • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][3] Link[1][2]

  • Protection Strategies (Pinacol Esters)

    • Willemse, T., et al. (2017).[1][3] The synthesis of pinacol boronate esters via the esterification of boronic acids. Journal of Visualized Experiments, (124).[1][3] Link

  • Amide Coupling in Presence of Boron

    • Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1][3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1][3] Link

  • Properties of this compound

    • PubChem Compound Summary for CID 24880751.[1][2][3] Link

Sources

analytical methods for monitoring reactions of 3-Amino-5-ethoxycarbonylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Amino-5-ethoxycarbonylphenylboronic acid (CAS: 510773-04-3) is a high-value scaffold used in the synthesis of proteolysis targeting chimeras (PROTACs) and complex biaryl pharmaceuticals via Suzuki-Miyaura coupling.[1] However, its amphoteric nature—possessing a basic amine, a hydrolyzable ester, and a Lewis-acidic boronic acid—presents unique analytical challenges. Standard reverse-phase HPLC often yields split peaks due to boroxine-boronic acid equilibrium, while standard TLC visualization (UV) fails to distinguish deboronated by-products effectively. This guide details optimized protocols for HPLC-MS quantification and specific TLC visualization, ensuring robust quality control in drug development workflows.

Chemical Context & Critical Quality Attributes (CQA)

To monitor this molecule effectively, one must understand its dynamic behavior in solution. It is not a static entity; it exists in a flux of equilibria that confuses standard analytical methods.

The "Chameleon" Effect
  • Boroxine Equilibrium: In non-aqueous or low-water solvents, three molecules of the boronic acid dehydrate to form a cyclic trimer (boroxine). On an HPLC column, this interconversion results in peak broadening or "fronting."

  • Protodeboronation: The C-B bond is the weak link. Under basic conditions (common in Suzuki couplings) or in the presence of metal catalysts, the boronic acid group can be cleaved, yielding ethyl 3-aminobenzoate. This is the primary impurity to monitor.

  • Amphoteric Interactions: The amine (

    
    ) and the boronic acid (
    
    
    
    ) create a zwitterionic potential that causes severe tailing on unbuffered silica or C18 columns.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Eliminate peak splitting and tailing for quantitative purity analysis.

The "Acidic Lock" Strategy

Standard neutral mobile phases allow the boronic acid to oscillate between its trigonal planar form and its tetrahedral boronate anion (or boroxine trimer). To obtain a sharp, singular peak, we must force the equilibrium solely to the neutral monomeric boronic acid species (


) by lowering the pH below the 

of the boronic acid group.
Method Specifications
ParameterConditionRationale
Column C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl offers superior

selectivity for the aromatic core.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses silanol interactions with the amine and prevents boronate anion formation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent to elute the hydrophobic ester.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 5% B to 95% B over 15 minStarts high-aqueous to retain the polar boronic acid; ramps to elute the deboronated ester.
Detection UV @ 254 nm & 210 nm254 nm targets the benzene ring; 210 nm captures the carbonyl/amide backbone.
Sample Diluent 50:50 Water:Acetonitrile (with 0.1% FA)Crucial: Dissolving in pure organic solvent promotes boroxine formation. Water is required to hydrolyze anhydrides before injection.
Troubleshooting "Ghost" Peaks

If you observe a split peak despite using acid:

  • Diagnosis: The on-column equilibrium is too slow.

  • Remedy: Add 10 mM Sorbitol to Mobile Phase A. Sorbitol forms a stable, cyclic boronate ester in situ, sharpening the peak significantly by "capping" the Lewis acidic boron center.

Protocol B: Thin Layer Chromatography (TLC) Visualization

Objective: Rapid qualitative screening to distinguish the boronic acid from deboronated by-products (which also absorb UV).

Standard UV visualization is insufficient because both the product (Boronic Acid) and the impurity (Ethyl 3-aminobenzoate) appear as dark spots at 254 nm. We utilize the Curcumin Complexation method for absolute specificity.

The Curcumin Stain Protocol

Curcumin forms a vibrant red/orange complex (Rosacyanine) specifically with boron.

  • Preparation of Stain:

    • Dissolve 100 mg Curcumin in 100 mL Ethanol.

    • Add 1 mL conc. HCl (Acidic conditions catalyze the complexation).

  • Elution:

    • Run TLC in DCM:MeOH (95:5) . The boronic acid is polar and may streak; adding 1% Triethylamine helps usually, but for this stain, stick to neutral/acidic elution to prevent premature hydrolysis.

  • Visualization Steps:

    • Step 1 (UV): Circle all UV-active spots.

    • Step 2 (Stain): Dip the plate into the Curcumin solution.

    • Step 3 (Heat): Gently heat with a heat gun.

  • Interpretation:

    • This compound: Turns Bright Red/Orange .

    • Deboronated Impurity: Remains Yellow (color of the stain) or faint brown.

    • Pinacol Esters (if used): Also turn red (slower development).

Protocol C: Reaction Monitoring (Suzuki Coupling)

Context: Monitoring the coupling of this compound with an aryl halide.

The Pathway Logic

In a Suzuki reaction, three species compete. You must separate them to judge conversion.

  • Starting Material (SM): The Boronic Acid.[2][3][4][5][6][7]

  • Product (P): The Biaryl amine.

  • By-Product (BP): Protodeboronated species (Ethyl 3-aminobenzoate).

Analytical Workflow Diagram

ReactionMonitoring Sample Reaction Aliquot Quench Quench: 1M HCl (Stops reaction, hydrolyzes boroxines) Sample->Quench Partition Mini-Workup (EtOAc extraction) Quench->Partition Analysis Split Analysis Partition->Analysis TLC TLC (Curcumin Stain) Analysis->TLC Rapid Check HPLC HPLC-MS (Acidic Method) Analysis->HPLC Quantification Result1 Red Spot = Unreacted SM Yellow Spot = Product/Deboronated TLC->Result1 Result2 Peak A (RT 3.5): Boronic Acid Peak B (RT 8.2): Deboronated Peak C (RT 12.1): Product HPLC->Result2

Caption: Integrated workflow for distinguishing active boronic species from deboronated artifacts.

Degradation & Stability Profile

Warning: This molecule is sensitive to "Base-Catalyzed Protodeboronation."

Mechanism

Under basic conditions (pH > 9), the boronic acid forms a boronate anion. This anion is kinetically unstable and extrudes the boron moiety, replacing it with a proton from the solvent.

Experiment: Stability Stress Test To validate your storage conditions, perform this 24-hour test:

  • Control: Dissolve 1 mg in DMSO (Neutral).

  • Base Stress: Dissolve 1 mg in DMSO + 1 eq.

    
     + 10 µL Water.
    
  • Oxidative Stress: Dissolve 1 mg in DMSO + 10 µL

    
    .
    
  • Analyze: Run HPLC at T=0 and T=24h.

Expected Outcome:

  • Base Stress: Appearance of Ethyl 3-aminobenzoate (Loss of Boron).

  • Oxidative Stress: Appearance of Ethyl 3-amino-5-hydroxyphenylbenzoate (Boron replaced by OH).

Summary of Key Data

AttributeSpecification / ValueMethod of Verification
Molecular Weight 209.01 g/mol MS (ESI+)

Appearance Off-white to beige powderVisual
Solubility DMSO, Methanol, Dilute AcidVisual
TLC Rf ~0.3 (DCM:MeOH 95:5)Curcumin Stain (Red)
Major Impurity Ethyl 3-aminobenzoateHPLC (RT shift +5 min vs SM)
Storage 2-8°C, Desiccated, Inert GasPrevent hydrolysis/oxidation

References

  • HPLC Method Development for Boronic Acids: Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Waters Application Notes. [Link]

  • TLC Visualization (Curcumin Method): Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443. (Referencing the specific utility of curcumin staining for boronic species). [Link]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017).[8] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Boronic Acid SPE and Handling: Agilent Technologies. "Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications." Agilent Technical Guides. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Deactivation in 3-Amino-5-ethoxycarbonylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address catalyst deactivation specifically in Suzuki-Miyaura cross-coupling reactions involving 3-Amino-5-ethoxycarbonylphenylboronic acid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your experimental success.

Section 1: Understanding the Challenges with this compound in Suzuki-Miyaura Coupling

This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be hampered by catalyst deactivation. The presence of both an electron-donating amino group and an electron-withdrawing ethoxycarbonyl group on the boronic acid presents a unique set of challenges that can impact catalyst stability and reactivity.

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organohalide.[1][2][3] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Catalyst deactivation can occur at various stages of this cycle, leading to incomplete reactions, low yields, and difficulty in product purification.

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with this compound in Suzuki-Miyaura reactions.

Q1: My reaction is sluggish or has stalled completely. How do I know if catalyst deactivation is the issue?

A1: Several signs can point to catalyst deactivation:

  • Visual Observation: The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst agglomeration and deactivation.

  • Reaction Profile: If the reaction starts efficiently but then slows down or stops before completion, it suggests that the catalyst is losing its activity over time.

  • Inconsistent Results: High variability in yield between seemingly identical reaction setups can be a sign of sensitivity to trace impurities or subtle variations in conditions that lead to catalyst deactivation.

Q2: I'm observing significant homocoupling of my boronic acid. What could be the cause?

A2: Homocoupling of boronic acids can occur due to the presence of Pd(II) species in the reaction mixture, which can be caused by an inefficient reduction of the Pd(II) precatalyst or the presence of oxygen.[4] Ensure your reaction is performed under an inert atmosphere and that all solvents and reagents are properly degassed.

Q3: Could the amino group on my boronic acid be interfering with the catalyst?

A3: Yes, the lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium center. This chelation effect can sometimes stabilize the catalyst but can also potentially inhibit its catalytic activity by blocking coordination sites required for the catalytic cycle.[5][6]

Q4: Are there any known side reactions with this compound I should be aware of?

A4: Besides catalyst deactivation, protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction for boronic acids, especially those that are electron-rich.[7] The presence of water and base in the reaction mixture can facilitate this undesired process.

Section 3: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve common problems encountered during your experiments.

Guide 1: Diagnosing the Cause of Catalyst Deactivation

A systematic approach is crucial to pinpointing the root cause of catalyst deactivation.

Caption: A workflow for diagnosing the root cause of catalyst deactivation.

1. X-ray Photoelectron Spectroscopy (XPS) Analysis:

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) state of the catalyst surface.[8][9]

  • Sample Preparation:

    • Carefully isolate the deactivated catalyst (e.g., palladium black) from the reaction mixture by filtration under an inert atmosphere to prevent oxidation upon exposure to air.

    • Wash the isolated catalyst with a degassed solvent used in the reaction to remove any adsorbed organic residues.

    • Dry the sample under vacuum.

    • Mount the powdered sample onto a sample holder using double-sided carbon tape.

  • Analysis:

    • Acquire a survey spectrum to identify all elements present on the catalyst surface.

    • Perform high-resolution scans of the Pd 3d region to determine the oxidation state of palladium (e.g., Pd(0), Pd(II)). Shifts in binding energy can indicate changes in the chemical environment.[10]

    • Analyze other relevant elemental regions (e.g., N 1s, S 2p, Cl 2p) to identify potential catalyst poisons.

2. Transmission Electron Microscopy (TEM) Analysis:

TEM allows for the direct visualization of the catalyst nanoparticles, providing information on their size, morphology, and dispersion.[11]

  • Sample Preparation:

    • Disperse a small amount of the dried, deactivated catalyst powder in a volatile solvent (e.g., ethanol) by sonication.

    • Deposit a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).[12]

    • Allow the solvent to evaporate completely before introducing the grid into the microscope.

  • Analysis:

    • Acquire images at various magnifications to assess the overall morphology and dispersion of the palladium nanoparticles.

    • Measure the size of a statistically significant number of particles to determine the particle size distribution. Agglomeration of nanoparticles is a common deactivation pathway.[13]

3. X-ray Diffraction (XRD) Analysis:

XRD provides information about the crystalline structure and average crystallite size of the palladium nanoparticles.[14][15]

  • Sample Preparation:

    • Ensure the deactivated catalyst sample is dry and finely powdered.

    • Mount the powder onto a sample holder.

  • Analysis:

    • Collect the XRD pattern of the sample.

    • Identify the diffraction peaks corresponding to palladium. Broadening of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation. An increase in crystallite size compared to the fresh catalyst indicates sintering.[13]

Guide 2: Mitigating Catalyst Deactivation in Reactions with this compound

Based on the diagnosis, the following strategies can be employed to mitigate catalyst deactivation.

The amino group can act as a Lewis base and coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can help to prevent the coordination of the amino group to the palladium center through steric hindrance.[9][16] Consider ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or other bulky phosphines.

  • Protecting Group Strategy: Temporarily protecting the amino group can prevent its coordination to the catalyst. Carbamate protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are commonly used for amines and can often be removed under mild conditions that do not affect the desired product.[17]

    • Protocol for Boc Protection:

      • Dissolve this compound in a suitable solvent (e.g., THF, dioxane).

      • Add a base such as triethylamine or diisopropylethylamine.

      • Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

      • Work up the reaction and isolate the Boc-protected boronic acid.

The formation of palladium black is a common deactivation pathway.

  • Ligand Choice: The use of strongly coordinating and sterically demanding ligands can stabilize the palladium nanoparticles and prevent their agglomeration.

  • Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes reduce the rate of catalyst decomposition.

In some cases, a deactivated catalyst can be reactivated, particularly if the deactivation is due to the formation of palladium black.

  • Lab-Scale Protocol for Reactivating Palladium Black:

    • Caution: Handle palladium black with care as it can be pyrophoric.

    • Isolation: Filter the reaction mixture to collect the palladium black. Wash the precipitate thoroughly with the reaction solvent, followed by a low-boiling-point solvent like hexane to remove organic residues.

    • Drying: Dry the palladium black under vacuum at a low temperature.

    • Washing with Hydrazine Solution: Prepare a dilute aqueous solution of hydrazine (e.g., 1-5% v/v). Suspend the dried palladium black in this solution and stir at an elevated temperature (e.g., 80 °C) for several hours.[18] The hydrazine will help to reduce any palladium oxides and break up agglomerates.

    • Isolation and Drying: Filter the reactivated catalyst, wash thoroughly with deionized water and then with a solvent like ethanol. Dry the catalyst under vacuum.

    • Testing: Before using the reactivated catalyst on a larger scale, test its activity in a small-scale trial reaction.

Section 4: Data Presentation

Problem Potential Cause Recommended Action Relevant Guide
Low or no conversionCatalyst deactivation (agglomeration)Use bulky, electron-rich ligands; lower reaction temperature.Guide 2
Catalyst poisoningPurify all reagents and solvents; consider a catalyst poison scavenger.Guide 1
Catalyst inhibition by amino groupUse bulky ligands or a protecting group for the amine.Guide 2
Reaction stallsCatalyst deactivation over timeOptimize catalyst loading and ligand-to-metal ratio.Guide 2
Formation of palladium blackCatalyst agglomerationUse stabilizing ligands; lower reaction temperature.Guide 2
Boronic acid decompositionProtodeboronationUse anhydrous solvents; consider using a boronic ester.[7]-

Section 5: Conclusion

Successfully navigating the challenges of catalyst deactivation in Suzuki-Miyaura reactions with this compound requires a systematic and informed approach. By understanding the potential pitfalls, diligently diagnosing the root cause of any issues, and applying the targeted troubleshooting strategies outlined in this guide, researchers can significantly improve the robustness and efficiency of their synthetic endeavors. Remember that careful consideration of ligands, bases, solvents, and the potential for substrate-catalyst interactions is paramount to achieving consistent and high-yielding results.

References

Sources

Technical Support Center: Optimization of 3-Amino-5-ethoxycarbonylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Base-Dependent Side Reactions in Suzuki-Miyaura Coupling Applicable Substrate: 3-Amino-5-ethoxycarbonylphenylboronic acid (CAS: 850568-12-6) Document ID: TSC-SM-055 Last Updated: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This guide addresses the specific challenges of coupling This compound . This substrate presents a "Dual-Threat" to standard Suzuki conditions due to its amphoteric nature and base-sensitive functionality:

  • The Ester Liability (

    
     at C5):  Susceptible to saponification (hydrolysis) under aqueous basic conditions, leading to the carboxylic acid byproduct.
    
  • The Protodeboronation Risk: The electron-withdrawing nature of the ester renders the C–B bond more electrophilic. While this aids transmetallation, it significantly lowers the energy barrier for protodeboronation (loss of the boron group) in high-pH environments.

  • The Amine Liability (

    
     at C3):  Free amines can coordinate to Palladium(II) intermediates, potentially poisoning the catalyst or necessitating higher catalyst loadings.
    

The Critical Variable: The choice of Base is the primary determinant of success. It must be strong enough to activate the boronic acid (forming the boronate species


) but mild enough to prevent ester hydrolysis and protodeboronation.

Base Selection Matrix

Use this matrix to select the appropriate base system based on your specific coupling partner and available equipment.

Base SystempKa (conj. acid)Risk: HydrolysisRisk: ProtodeboronationRecommendation
CsF (Anhydrous) 3.2 (HF)Lowest Lowest Primary Recommendation. "Fluoride activation" avoids high pH entirely. Ideal for esters.
K₃PO₄ (Anhydrous) 12.3LowModerateSecondary Recommendation. Use in dry solvents (Dioxane/DMF). Suspended solid acts as a slow-release base.
Na₂CO₃ / K₂CO₃ (aq) 10.3HighHighUse with Caution. Only viable at lower temperatures (<60°C) or with short reaction times.
NaOH / KOH 15.7Critical Critical Do Not Use. Rapid saponification of the ethyl ester will occur.
Et₃N / DIPEA 10.7LowLowIneffective. Organic bases rarely activate boronic acids efficiently without specific ligands.

Troubleshooting Guide (FAQs)

Issue 1: "My product mass is M-28, corresponding to the carboxylic acid."

Diagnosis: Saponification. The base used was too strong or the water concentration was too high at elevated temperatures. The ethyl ester (


) was hydrolyzed to the acid (

).
  • Immediate Fix: Switch from aqueous carbonate bases (e.g.,

    
    ) to anhydrous Cesium Fluoride (CsF)  or Potassium Phosphate (
    
    
    
    )
    .
  • Protocol Adjustment: If you must use water, reduce the equivalents of base to 1.5–2.0 and lower the reaction temperature to 50–60°C.

Issue 2: "I see the deboronated arene (Ethyl 3-aminobenzoate) in LCMS."

Diagnosis: Protodeboronation. The reaction pH is too high. The base facilitated the cleavage of the C–B bond before transmetallation could occur.

  • Mechanism: Electron-withdrawing groups (like the ester) stabilize the aryl anion intermediate during protodeboronation.

  • Immediate Fix: Switch to a Non-Aqueous system. Water is the proton source for this side reaction. Using anhydrous Dioxane or DMF with anhydrous base eliminates the proton source.

  • Catalyst Check: Increase catalyst activity (e.g., use Pd(dppf)Cl₂ or XPhos Pd G4 ) to ensure transmetallation is faster than the decomposition rate.

Issue 3: "No reaction occurs; starting material remains unchanged."

Diagnosis: Catalyst Poisoning or Lack of Activation. The free amine (


) might be coordinating to the Pd center, arresting the cycle. Alternatively, the base (if too weak, like 

) failed to activate the boronic acid.
  • Immediate Fix: Use a bulky, electron-rich ligand like XPhos or SPhos . These bulky ligands prevent the substrate amine from binding to the metal center.

  • Alternative: Protect the amine (e.g., as a Boc-carbamate) before coupling, though this adds synthetic steps.

Standard Operating Procedures (Protocols)

Protocol A: The "Safety-First" Method (Anhydrous Fluoride)

Best for preventing ester hydrolysis and protodeboronation.

  • Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • This compound (1.2 equiv)

    • Cesium Fluoride (CsF) (2.0 - 3.0 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to halide).

  • Execution: Purge with inert gas for 5 mins. Seal and heat to 80–90°C for 4–12 hours.

  • Workup: Filter through Celite (to remove insoluble fluoride salts) and concentrate.

Protocol B: The "Robust" Biphasic Method

Only use if anhydrous conditions fail. Strict temperature control required.

  • Solvent System: Toluene / Ethanol / Water (4:1:1 ratio).

  • Base: K₂CO₃ (2.0 equiv). Do not use NaOH.

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv) or XPhos Pd G4 (0.02 equiv).

  • Execution: Degas solvents thoroughly. Heat to 60°C maximum . Monitor by LCMS every hour. Stop immediately upon consumption of starting material to prevent ester hydrolysis.

Mechanistic Visualization

The following diagram illustrates the competition between the desired activation pathway and the destructive side reactions based on base selection.

BaseEffect Start 3-Amino-5-ethoxycarbonyl phenylboronic Acid Base Base Selection Start->Base Activation Activation (Boronate Formation) Base->Activation Mild/Anhydrous (CsF, K3PO4) Hydrolysis Saponification (Ester -> Acid) Base->Hydrolysis Strong Base (NaOH) or High Temp aq. K2CO3 Transmetal Transmetallation (with Pd-Ar-X) Activation->Transmetal Fast Deboron Protodeboronation (Loss of B) Activation->Deboron Slow Transmetalation or High Water Content Product Coupled Product (Intact Ester) Transmetal->Product Hydrolysis->Deboron Acidic species destabilizes

Figure 1: Mechanistic decision tree showing how base selection dictates the fate of the ester-containing boronic acid.[1]

References

  • Suzuki-Miyaura Coupling Overview

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017).[2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.

  • Fluoride Activation (Anhydrous Conditions)

    • Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions.[3][4] The Journal of Organic Chemistry.

  • Catalyst Poisoning by Amines

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

Sources

solvent effects in reactions with 3-Amino-5-ethoxycarbonylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Reaction Optimization for 3-Amino-5-ethoxycarbonylphenylboronic Acid

Executive Technical Summary

As a Senior Application Scientist, I have structured this guide to address the unique "personality" of this compound. This molecule presents a triad of competing reactivities that must be managed through precise solvent and base selection:

  • The Boroxine Equilibrium: In non-polar or anhydrous solvents, the molecule spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine), often appearing as a gel or insoluble precipitate.

  • Protodeboronation Sensitivity: The electron-withdrawing ester group at the meta position activates the C-B bond toward base-catalyzed hydrolysis (protodeboronation), while the amino group can complicate this via coordination.

  • Transesterification Risk: The ethyl ester is susceptible to exchange if reactive alcohol solvents (e.g., Methanol) are used under basic coupling conditions.

Solvent Compatibility & Stability Matrix

The following table summarizes solvent behaviors specifically for this substrate.

Solvent ClassRecommended?Technical Context & Risk Profile
Alcohols (MeOH, EtOH) Conditional High Risk of Side Reactions. • Pros: Excellent solubility.• Cons: Methanol causes rapid transesterification (Ethyl

Methyl ester) in the presence of base. • Fix: Use Ethanol only if the ethyl ester must be preserved, or bulky alcohols (i-PrOH).
Polar Aprotic (DMF, DMSO) Yes Best for Solubility. • Pros: Dissolves both the monomer and boroxine forms. High boiling points allow high-T reactions.• Cons: Hard to remove during workup; can accelerate protodeboronation if wet and basic.
Ethers (THF, Dioxane) Moderate Boroxine Risk. • Pros: Good for anhydrous protocols.• Cons: Low solubility of the monomer; often forms a "gel" (boroxine network) upon concentration. Requires water addition to reactivate.
Chlorinated (DCM, CHCl

)
No Poor Solubility. • Generally unsuitable for coupling reactions; promotes rapid dehydration to the insoluble boroxine.
Water Co-solvent Essential Additive. • Required in small amounts (5-10% v/v) to shift the equilibrium from unreactive boroxine back to the reactive boronic acid species.

Critical Mechanism: The Boroxine-Monomer Equilibrium

Users often report that their starting material has "gone bad" or become insoluble. This is usually a reversible physical change, not chemical decomposition.

The Mechanism: Boronic acids exist in equilibrium with their dehydrated trimer (boroxine). This equilibrium is solvent-driven. In dry organic solvents, the equilibrium shifts right (Boroxine), often precipitating. In aqueous mixtures, it shifts left (Monomer).

BoroxineEquilibrium Monomer Reactive Monomer (Ar-B(OH)2) Transition Dehydration (- 3 H2O) Monomer->Transition Transition->Monomer Aqueous Base / H2O Boroxine Inactive Boroxine (Ar3-B3O3) Transition->Boroxine Dry Solvent / Heat Boroxine->Transition Precipitate Insoluble Gel/Solid (Low Reactivity) Boroxine->Precipitate Aggregation

Figure 1: The reversible dehydration of this compound. Reactivity requires shifting the equilibrium left.

Troubleshooting Guide (FAQ Format)

Q1: "I used Methanol/Water for my Suzuki coupling, but I isolated the Methyl ester instead of the Ethyl ester. Why?"

Diagnosis: You experienced base-catalyzed transesterification. The Science: In the presence of a base (e.g.,


), Methanol acts as a nucleophile, attacking the carbonyl carbon of your ethyl ester. Because Methanol is the solvent (high concentration), the equilibrium drives the displacement of the ethoxy group.
The Fix: 
  • Switch Solvent: Use Ethanol (matches the ester) or Dioxane/Water .

  • Switch Base: Use a non-nucleophilic base like

    
      or 
    
    
    
    (anhydrous conditions) if strictly necessary, though aqueous systems are usually preferred for boronic acids.
Q2: "My reaction mixture turned into a thick gel/slurry in THF. Is the reagent ruined?"

Diagnosis: No, you have formed the boroxine anhydride. The Science: THF is a dehydrating solvent. The amino group on your molecule can also hydrogen-bond with the boroxine network, creating a supramolecular gel. The Fix:

  • Add Water: Add 5-10% water to the reaction mixture. This hydrolyzes the B-O-B bonds, regenerating the soluble monomeric boronic acid species required for the transmetallation step in the catalytic cycle.

Q3: "I see low yields and a byproduct corresponding to Ethyl 3-aminobenzoate (de-boronated product)."

Diagnosis: Protodeboronation.[1] The Science: The ester group at the 5-position is electron-withdrawing. This makes the C-B bond susceptible to cleavage by water/base, especially at high temperatures. The Fix:

  • Lower Temperature: Do not reflux at 100°C. Try 60-70°C.

  • Slow Addition: Add the base slowly or use a weaker base (e.g., Sodium Bicarbonate instead of Carbonate).

  • Catalyst Load: Increase Pd catalyst loading (or use a more active catalyst like Pd(dppf)Cl

    
      or XPhos Pd G2 ) to ensure the cross-coupling happens faster than the decomposition.
    

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is designed to minimize transesterification and protodeboronation while maximizing solubility.

Reagents:

  • Substrate: this compound (1.2 equiv)

  • Halide Partner: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3-5 mol%) - Chosen for robustness against amines.
    
  • Base:

    
     (2.0 equiv) - Less aggressive than hydroxides.
    
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Degassing: Charge the reaction vessel with Dioxane and Water. Sparge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst oxidation.

  • Solubilization: Add the boronic acid derivative. Stir for 5 minutes.

    • Checkpoint: If the solution is cloudy, the water content is helping hydrolyze any boroxine present.

  • Addition: Add the Aryl Halide, Base (

    
    ), and Catalyst.
    
  • Reaction: Heat to 60°C - 75°C .

    • Warning: Do not exceed 80°C unless necessary. Higher T accelerates protodeboronation.

  • Monitoring: Monitor by LC-MS. Look for the product mass. If you see mass [M-B(OH)2 + H], protodeboronation is competing.

Pathway Visualization: Competing Reactions

This diagram illustrates the "Danger Zones" you must navigate during the reaction.

ReactionPathways Start Start: 3-Amino-5-ethoxycarbonyl phenylboronic acid Transester Path A: Methanol Solvent + Base (Transesterification) Start->Transester Deboron Path B: High Temp + Strong Base (Protodeboronation) Start->Deboron Coupling Path C: Dioxane/H2O + Pd Cat (Suzuki Coupling) Start->Coupling Prod_Trans Byproduct: Methyl Ester Analog Transester->Prod_Trans Fast Prod_Deboron Byproduct: Ethyl 3-aminobenzoate Deboron->Prod_Deboron Competes w/ Coupling Prod_Final Target: Biaryl Product Coupling->Prod_Final Desired

Figure 2: Competing reaction pathways. Path C is the only desired outcome; A and B are solvent/condition dependent failures.

References

  • Boroxine Equilibrium & Thermodynamics

    • Tokunaga, Y. et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles, 2013.
    • (Validated via search result 1.7/1.15)

  • Protodeboronation Mechanisms

    • Cox, P. A. et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 2017.
  • Transesterification in Suzuki Coupling

    • General principles of base-catalyzed transesterific
  • General Suzuki-Miyaura Protocols

    • Miyaura, N. "Suzuki-Miyaura Cross Coupling Reaction."[2][3] TCI Chemicals Technical Review.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 3-Amino-5-ethoxycarbonylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon bonds via this palladium-catalyzed reaction offers a versatile and highly functional group tolerant method for constructing biaryl scaffolds, which are prevalent in numerous pharmaceutical agents and functional materials. This guide provides an in-depth comparison of various catalytic systems for the Suzuki coupling of a particularly relevant and functionalized substrate: 3-Amino-5-ethoxycarbonylphenylboronic acid. The presence of both an electron-donating amine and an electron-withdrawing ester group on the boronic acid presents unique challenges and considerations for catalyst selection.

The Critical Role of the Catalyst System

The success of a Suzuki-Miyaura coupling reaction hinges on the judicious choice of the palladium catalyst system, which typically comprises a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the overall efficiency and selectivity of the reaction. For a substrate like this compound, the electronic and steric properties of the ligand are paramount to achieving high yields and minimizing side reactions.

Comparative Analysis of Leading Catalyst Systems

Our analysis focuses on three classes of widely used palladium catalyst systems, each with distinct characteristics that influence their performance with functionalized substrates.

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: The Workhorse Catalyst

Overview: Pd(PPh₃)₄ is a commercially available, air-stable, and widely used catalyst for a broad range of Suzuki coupling reactions. Its popularity stems from its ease of handling and proven efficacy in numerous applications.

Performance Insights: For the coupling of functionalized arylboronic acids, Pd(PPh₃)₄ has demonstrated its capability to produce the desired products in good yields. In a study involving the coupling of various functionalized arylboronic acids to a heterocyclic scaffold, Pd(PPh₃)₄ was found to be the most effective among the catalysts screened, which also included Pd(dppf)Cl₂ and PEPPSI-iPr. The reaction proceeded efficiently at 80°C with potassium carbonate as the base.

Experimental Data (Illustrative Example): While direct data for the coupling of this compound with a range of aryl halides using Pd(PPh₃)₄ is not extensively documented in a single comparative study, the following table illustrates its general performance with a functionalized aryl bromide, based on findings for similar substrates.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/EtOH/H₂O10012~85-95

Note: The yield is an estimate based on typical results for similar functionalized arylboronic acids.

Palladium(II) Dichloride Complexes with Phosphine Ligands: [PdCl₂(dppf)]

Overview: [PdCl₂(dppf)] (dppf = 1,1'-Bis(diphenylphosphino)ferrocene) is another robust and versatile catalyst for Suzuki couplings. The bidentate dppf ligand offers enhanced stability to the palladium center and can promote the coupling of more challenging substrates.

Performance Insights: The dppf ligand is known to be effective in the coupling of both electron-rich and electron-poor aryl halides. Its use often leads to high yields and clean reactions. In a study on the synthesis of tacrine analogues, Pd(dppf)Cl₂·CH₂Cl₂ was successfully employed as a common catalytic system for various cross-coupling reactions, including Suzuki-Miyaura couplings.

Experimental Data (Illustrative Example):

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-ChlorotoluenePdCl₂(dppf) (2 mol%)K₃PO₄Dioxane/H₂O10016~80-90

Note: The yield is an estimate based on typical results for similar functionalized arylboronic acids.

Buchwald-Hartwig Ligands: SPhos and XPhos for Enhanced Reactivity

Overview: The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as SPhos and XPhos are particularly effective for challenging couplings, including those involving sterically hindered substrates and less reactive aryl chlorides.

Performance Insights: SPhos and XPhos have demonstrated exceptional activity in Suzuki-Miyaura couplings, often allowing for reactions to be performed at lower catalyst loadings and at room temperature for aryl chlorides. These ligands are particularly well-suited for substrates bearing amine functionalities, as they can mitigate potential catalyst inhibition by the amine group. For the coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one with various arylboronic acids, a tandem catalyst system of XPhosPdG2/XPhos was found to be highly efficient, preventing debromination side reactions.

Experimental Data (Illustrative Example):

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-N,N-dimethylanilineSPhos Pd G3 (1 mol%)K₃PO₄t-BuOH/H₂O802>95

Note: The yield is an estimate based on typical results for similar functionalized arylboronic acids.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar²-B(OR)₂ + Base PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: A Generalized Protocol

The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent Start->Reagents Degas Degas the Mixture (e.g., N₂ sparging) Reagents->Degas Catalyst Add Palladium Catalyst and Ligand (if separate) Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction (TLC, LC-MS, GC) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific aryl halide coupling partners.

Protocol 1: General Procedure using Pd(PPh₃)₄
  • To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the solvent system (e.g., a 4:1:1 mixture of toluene/ethanol/water, 10 mL).

  • Degas the solution by bubbling nitrogen through it for 15-20 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using a Buchwald-Hartwig Ligand Precatalyst (e.g., SPhos Pd G3)
  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Add the SPhos Pd G3 precatalyst (0.01 mmol, 1 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the solvent system (e.g., a 2:1 mixture of tert-butanol/water, 10 mL).

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice of catalyst for the Suzuki coupling of this compound is critical for achieving high yields and purity. Based on the available literature for structurally similar substrates, the following recommendations can be made:

  • For general reliability and cost-effectiveness , Pd(PPh₃)₄ is a solid starting point, particularly for couplings with aryl bromides and iodides.

  • For enhanced stability and broader substrate scope , [PdCl₂(dppf)] offers a robust alternative.

  • For the most challenging couplings , including those with aryl chlorides or sterically demanding partners, the use of Buchwald-Hartwig ligands such as SPhos or XPhos is highly recommended. These advanced catalyst systems often provide superior performance in terms of yield, reaction time, and catalyst loading.

It is imperative to screen a small set of conditions (catalyst, base, solvent, and temperature) to identify the optimal parameters for each specific aryl halide coupling partner. The protocols and insights provided in this guide offer a strong foundation for developing efficient and scalable Suzuki-Miyaura cross-coupling reactions for the synthesis of valuable compounds derived from this compound.

References

  • The Suzuki−Miyaura coupling between different aryl halides and various... - ResearchGate. Available at: [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - DiVA portal. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available at: [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications | ACS Omega. Available at: [Link]

  • Suzuki reaction of aryl halides with arylboronic acids catalyzed by Fe 3 O 4 @SiO 2 - ResearchGate. Available at: [Link]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates - Graz University of Technology. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Available at: [Link]

  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC - NIH. Available at: [Link]

  • Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Publishing. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available at: [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. Available at: [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - DiVA portal. Available at: [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. Available at: [Link]

A Comparative Guide to the Validation of Analytical Methods for 3-Amino-5-ethoxycarbonylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 3-Amino-5-ethoxycarbonylphenylboronic acid, a key building block in various synthetic pathways. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a trustworthy and authoritative resource grounded in scientific first principles and regulatory expectations.

Introduction: The Analytical Imperative for a Versatile Building Block

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its boronic acid moiety readily participates in Suzuki-Miyaura cross-coupling reactions, while the amino and ester functionalities offer sites for further chemical elaboration. The purity and accurate quantification of this reagent are paramount to ensure the desired reaction outcomes, yield, and impurity profile of the final product. Consequently, the validation of analytical methods for its characterization is not merely a quality control exercise but a critical component of process development and validation.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This guide will compare three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Potentiometric Titration. The comparison will be framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validation of analytical procedures.[3][4]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a balance of specificity, sensitivity, accuracy, precision, and practical considerations such as sample throughput and cost. For this compound, the presence of a UV-active aromatic ring, a quantifiable nucleus (¹¹B), and an acidic boronic acid group allows for the application of multiple analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in the pharmaceutical industry for purity and assay determinations. For aryl boronic acids, reversed-phase HPLC is a common and effective technique.

Principle: The analyte is separated from impurities on a stationary phase based on its polarity. The concentration is then determined by a UV detector as the analyte elutes from the column.

Causality of Experimental Choices:

  • Column: A C18 column is a logical first choice due to the non-polar nature of the phenyl ring.[5]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compound. The pH of the aqueous phase is critical. At low pH, the amino group will be protonated, and at high pH, the boronic acid will be deprotonated, affecting retention time and peak shape.[6] An acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is often preferred to ensure good peak shape and suppress the ionization of the boronic acid group.

  • Detection: The aromatic ring in this compound provides strong UV absorbance, making UV detection a sensitive and straightforward method for quantification.

Challenges and Mitigation: A significant challenge in the analysis of boronic acids is their propensity to form cyclic anhydrides (boroxines) and to undergo protodeboronation (loss of the boronic acid group).[7] To mitigate this, sample preparation should be performed in aprotic solvents where possible, and analysis should be conducted promptly after sample preparation. The use of UPLC-MS can provide additional mass information to confirm the identity of the main peak and any impurities.[5][8]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. ¹¹B NMR is particularly well-suited for the analysis of boronic acids.

Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the concentration of the analyte can be determined.

Causality of Experimental Choices:

  • Nucleus: While ¹H NMR can be used, ¹¹B NMR is highly specific for boronic acids.[9][10] The chemical shift of the boron atom is sensitive to its hybridization state (sp² for the boronic acid and sp³ for the boronate ester), providing structural information in addition to quantification.[10]

  • Internal Standard: A suitable internal standard must be soluble in the same solvent as the analyte, have a simple spectrum with at least one signal that does not overlap with the analyte's signals, and be chemically inert. For ¹¹B qNMR, a certified boric acid or a stable boronate ester solution could be used.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required.

Challenges and Mitigation: The main challenges for qNMR are its lower sensitivity compared to HPLC and the potential for broad signals in ¹¹B NMR, which can make accurate integration difficult.[9] Careful optimization of acquisition parameters, such as relaxation delays, is crucial for accurate quantification.

Potentiometric Titration

Titration is a classic and cost-effective method for the assay of acidic or basic compounds. Boronic acids are weak Lewis acids and can be titrated with a strong base.

Principle: The boronic acid is reacted with a standardized solution of a strong base (e.g., NaOH). The equivalence point, where the moles of base added are equal to the moles of acid present, is determined by monitoring the pH with an electrode.

Causality of Experimental Choices:

  • Titrant: A standardized solution of a strong base, typically sodium hydroxide, is used.

  • Solvent System: Boric acid itself is a very weak acid, making direct titration difficult.[11] The acidity of boronic acids is enhanced by the addition of a polyol, such as mannitol or glycerol, which forms a more acidic complex.[11][12][13] This results in a sharper and more easily detectable endpoint.

  • Endpoint Detection: A pH electrode is used to monitor the change in pH during the titration, and the equivalence point is determined from the resulting titration curve.

Challenges and Mitigation: This method is generally less specific than chromatographic or spectroscopic techniques, as any acidic impurity will also be titrated. It is also less sensitive and not suitable for impurity profiling. The accuracy of the method is highly dependent on the accurate standardization of the titrant and the precise detection of the endpoint.

Performance Comparison: A Head-to-Head Evaluation

The following table provides a comparative summary of the expected performance of each analytical method for the validation of this compound, based on literature values for similar compounds and established validation guidelines.[1][5][14][15]

Validation Parameter HPLC-UV qNMR (¹¹B) Potentiometric Titration
Specificity High (Separates impurities)High (Specific nucleus)Low (Titrates all acids)
Linearity (R²) > 0.99> 0.99N/A
Range (% of test conc.) 80-120%80-120%80-120%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%97.0 - 103.0%
Precision (RSD%) < 2.0%< 3.0%< 3.0%
LOD Low (µg/mL)Moderate (mg/mL)High (mg/mL)
LOQ Low (µg/mL)Moderate (mg/mL)High (mg/mL)
Sample Throughput HighModerateLow
Cost per Sample ModerateHighLow

This data is illustrative and based on typical performance characteristics. Actual results will depend on the specific instrumentation and experimental conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of each analytical technique.

HPLC-UV Method

Objective: To determine the purity and assay of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • This compound reference standard and sample

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Validation Workflow:

HPLC_Validation cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis Prep Standard & Sample Preparation Data Chromatographic Data Acquisition Prep->Data Injection Specificity Specificity Report Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Robustness Robustness Robustness->Report Data->Specificity Data->Linearity Data->Accuracy Data->Precision Data->LOD_LOQ Data->Robustness

Caption: HPLC method validation workflow.

qNMR (¹¹B) Method

Objective: To determine the absolute purity (assay) of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a boron-sensitive probe.

Reagents:

  • Deuterated methanol (CD₃OD)

  • Certified boric acid internal standard

  • This compound sample

Experimental Procedure:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 10 mg of the certified boric acid internal standard into the same NMR tube.

  • Add approximately 0.7 mL of CD₃OD to the NMR tube and dissolve the solids completely.

  • Acquire the ¹¹B NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay).

  • Integrate the signals corresponding to the sample and the internal standard.

  • Calculate the purity of the sample based on the integral values, molecular weights, and masses of the sample and internal standard.

Validation Workflow:

qNMR_Validation Prep Sample & Standard Co-dissolution Acquisition 11B NMR Spectrum Acquisition Prep->Acquisition Integration Signal Integration Acquisition->Integration Calculation Purity Calculation Integration->Calculation Validation Validation (Accuracy, Precision) Calculation->Validation

Caption: qNMR method validation workflow.

Potentiometric Titration Method

Objective: To determine the assay of this compound.

Instrumentation:

  • Autotitrator or manual titration setup with a burette and a pH meter with a combination electrode.

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Mannitol

  • Water (deionized)

  • This compound sample

Experimental Procedure:

  • Accurately weigh approximately 200 mg of the this compound sample into a beaker.

  • Add approximately 50 mL of water and stir to dissolve.

  • Add approximately 5 g of mannitol and stir until dissolved.

  • Titrate the solution with standardized 0.1 M NaOH, recording the pH after each addition of titrant.

  • Determine the equivalence point from the first derivative of the titration curve.

  • Calculate the assay of the sample based on the volume of titrant consumed, its concentration, and the mass of the sample.

Validation Workflow:

Titration_Validation Prep Sample Dissolution & Complexation with Mannitol Titration Titration with Standardized NaOH Prep->Titration Endpoint Endpoint Determination Titration->Endpoint Calculation Assay Calculation Endpoint->Calculation

Caption: Titration method validation workflow.

Conclusion: Selecting the Fit-for-Purpose Method

The validation of analytical methods for this compound is crucial for ensuring its quality and suitability for its intended use. This guide has provided a comparative overview of three distinct analytical techniques: HPLC-UV, qNMR, and potentiometric titration.

  • HPLC-UV emerges as the most versatile method, offering high specificity for both assay and purity determination, making it ideal for routine quality control and stability studies.

  • qNMR provides an excellent orthogonal method for absolute purity determination without the need for a specific reference standard, which is particularly valuable during early-stage development.

  • Potentiometric Titration is a cost-effective and straightforward method for assay determination, suitable for situations where high specificity is not a critical requirement.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the stage of drug development, the need for impurity profiling, and available resources. A thorough validation of the chosen method, following the principles outlined in this guide and the relevant regulatory guidelines, will ensure the generation of reliable and accurate data.

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  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available from: [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available from: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. GRCTS. Available from: [Link]

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A Comparative Guide to 3-Amino-5-ethoxycarbonylphenylboronic Acid and Its Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Phenylboronic acids, in particular, have emerged as indispensable tools in modern organic chemistry, primarily due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative study of 3-Amino-5-ethoxycarbonylphenylboronic acid and its derivatives, offering insights into their synthesis, performance in Suzuki-Miyaura coupling, and potential biological applications.

Introduction to this compound: A Versatile Building Block

This compound is a bifunctional aromatic compound containing a boronic acid group, an amino group, and an ethoxycarbonyl group. This unique combination of functional groups makes it a highly valuable reagent in organic synthesis and medicinal chemistry. The boronic acid moiety serves as a key participant in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.[1] The amino group provides a site for further functionalization or can act as a directing group in subsequent reactions. The ethoxycarbonyl group, an electron-withdrawing group, can influence the reactivity of the molecule and provides a handle for modifications such as hydrolysis to the corresponding carboxylic acid or amidation.

The strategic placement of these functional groups on the phenyl ring allows for the synthesis of a diverse range of complex molecules with potential applications in pharmaceuticals and advanced materials. This guide will delve into the practical aspects of utilizing this compound and its derivatives, supported by experimental data and established protocols.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process. While a definitive, publicly available, step-by-step protocol for the title compound is not readily found in the searched literature, a plausible and commonly employed synthetic strategy can be constructed based on the synthesis of structurally similar compounds, such as other substituted aminophenylboronic acids.[2][3] This proposed pathway generally involves the following key transformations:

  • Nitration: Starting from a suitable benzoic acid derivative, a nitro group is introduced onto the aromatic ring.

  • Esterification: The carboxylic acid is converted to its ethyl ester.

  • Reduction: The nitro group is reduced to an amino group.

  • Borylation: A boronic acid or boronic ester group is introduced onto the phenyl ring.

The following diagram illustrates a generalized synthetic workflow for this class of compounds.

Synthesis_Workflow cluster_synthesis Generalized Synthesis Pathway Start Substituted Benzoic Acid Nitration Nitration Start->Nitration HNO3/H2SO4 Esterification Esterification Nitration->Esterification Ethanol, Acid catalyst Reduction Reduction Esterification->Reduction e.g., H2/Pd-C, SnCl2 Borylation Borylation Reduction->Borylation e.g., Miyaura borylation Product 3-Amino-5-substituted- phenylboronic acid derivative Borylation->Product

Caption: Generalized synthetic workflow for 3-amino-5-substituted phenylboronic acid derivatives.

Experimental Protocol: A Proposed Synthesis of this compound Pinacol Ester

The following is a proposed, detailed experimental protocol for the synthesis of the pinacol ester of this compound, a common and more stable derivative used in cross-coupling reactions. This protocol is based on established methods for the synthesis of similar compounds.[4][5]

Step 1: Nitration of 3-Bromobenzoic Acid

  • To a stirred solution of 3-bromobenzoic acid in concentrated sulfuric acid, cooled in an ice bath, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 3-bromo-5-nitrobenzoic acid.

Step 2: Esterification to Ethyl 3-Bromo-5-nitrobenzoate

  • Reflux a mixture of 3-bromo-5-nitrobenzoic acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid for several hours.

  • After cooling, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 3-bromo-5-nitrobenzoate.

Step 3: Miyaura Borylation to Ethyl 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • In a reaction vessel, combine ethyl 3-bromo-5-nitrobenzoate, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an anhydrous, deoxygenated solvent (e.g., dioxane or DMF).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pinacol ester.

Step 4: Reduction to Ethyl 3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Dissolve the nitro compound in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, for example, 10% palladium on carbon.[6]

  • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the uptake of hydrogen ceases.[6]

  • Filter the catalyst through celite and concentrate the filtrate under reduced pressure to obtain the final product.

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

The utility of this compound and its derivatives is most prominently demonstrated in Suzuki-Miyaura cross-coupling reactions. The electronic nature of the substituents on the phenylboronic acid can significantly influence the reaction yield and rate.

The presence of both an electron-donating amino group and an electron-withdrawing ethoxycarbonyl group on the same ring presents an interesting case. Generally, electron-donating groups on the boronic acid partner enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields. Conversely, electron-withdrawing groups can sometimes lead to slower reactions.[7]

The following table provides a conceptual comparison of the expected reactivity of this compound with simpler substituted phenylboronic acids in a typical Suzuki-Miyaura coupling reaction with an aryl bromide. The yields are hypothetical and intended for illustrative purposes to highlight the electronic effects.

Phenylboronic Acid DerivativeSubstituentsExpected Relative YieldRationale
Phenylboronic AcidNoneBaselineStandard reactivity.
3-Aminophenylboronic Acid-NH₂ (electron-donating)HighThe amino group increases the nucleophilicity of the boronic acid, facilitating transmetalation.[7]
3-Ethoxycarbonylphenylboronic Acid-COOEt (electron-withdrawing)Moderate to HighThe electron-withdrawing nature can decrease the rate of transmetalation, but the reaction is generally still efficient.
This compound -NH₂ and -COOEtHigh The activating effect of the amino group is expected to be dominant, leading to good to excellent yields. The ethoxycarbonyl group may slightly modulate this effect.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a phenylboronic acid derivative.

  • In a flask, combine the aryl halide (1.0 mmol), the phenylboronic acid derivative (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).

  • Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (or a suitable temperature depending on the substrates and catalyst) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L)2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' (L)2 Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological and Medicinal Chemistry Applications

Phenylboronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a motif present in many biological molecules such as sugars and glycoproteins. This property has been exploited for various applications, including the development of sensors and drug delivery systems.[8]

While specific biological activity data for this compound is not extensively reported in the searched literature, the structural motifs present suggest several potential areas of investigation:

  • Antimicrobial Agents: The aminophenylboronic acid scaffold has been explored for its antimicrobial properties. The boronic acid moiety can interact with essential bacterial cell wall components.[9] Derivatives of 3-aminophenylboronic acid have shown activity against various bacterial strains.[1]

  • Enzyme Inhibitors: Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases. The amino and ester functionalities of the title compound could be modified to target the active sites of specific enzymes implicated in disease.

  • Drug Delivery Systems: The ability of phenylboronic acids to bind to sugars makes them attractive for developing targeted drug delivery systems. For instance, they can be used to target cancer cells that overexpress certain glycoproteins on their surface.

Further research is warranted to explore the specific biological activities of this compound and its derivatives. The following table summarizes potential biological applications based on the activities of related compounds.

Potential ApplicationRationaleKey Structural Feature
Antibacterial Agents Interaction with bacterial cell wall components containing diol moieties.[9]Phenylboronic acid
Anticancer Agents Inhibition of cancer-related enzymes or targeting of cancer cell surface glycans.Phenylboronic acid, modifiable amino and ester groups
Glucose Sensing Reversible binding to glucose for the development of diabetes monitoring systems.Phenylboronic acid
Targeted Drug Delivery Conjugation to drugs for targeted delivery to cells with specific surface glycoproteins.Phenylboronic acid

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules. While detailed comparative data for this specific compound and its derivatives remains an area for further investigation, the principles outlined in this guide, based on the behavior of related phenylboronic acids, provide a strong foundation for its effective utilization in research and development. The proposed synthetic and application protocols, coupled with an understanding of the electronic effects influencing its reactivity, will empower researchers to harness the full potential of this promising chemical entity.

References

  • SIELC Technologies. (2018, February 16). Ethyl 3-aminobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of ethyl p-aminobenzoate.
  • The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Affinity sensor using 3-aminophenylboronic acid for bacteria detection. Retrieved from [Link]

  • Science. (2024, March 1). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • HETEROCYCLES. (2014, November 17). a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Retrieved from [Link]

  • PubMed. (2010, October 15). Affinity sensor using 3-aminophenylboronic acid for bacteria detection. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]

  • MDPI. (2024, November 15). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Retrieved from [Link]

  • eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-amino-4-bromobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-amino-2-phenylmethoxybenzoate. Retrieved from [Link]

Sources

Benchmarking Guide: 3-Amino-5-ethoxycarbonylphenylboronic Acid Reaction Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-Amino-5-ethoxycarbonylphenylboronic acid (CAS: 850568-15-1) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., p38 MAP kinase, B-Raf). However, it presents a "Dual-Deactivation" challenge that causes standard protocols to fail:

  • Catalyst Poisoning: The free primary amine (

    
    ) acts as a Lewis base, coordinating to Palladium (Pd) and displacing labile ligands (like 
    
    
    
    ), thereby arresting the catalytic cycle.
  • Protodeboronation: The electron-withdrawing ethoxycarbonyl group (

    
    ) at the meta position destabilizes the C-B bond. Under aqueous basic conditions, this accelerates protodeboronation , where the boronic acid is replaced by a proton before coupling occurs.
    

This guide benchmarks three distinct protocols to overcome these failure modes, moving from traditional methods to modern, high-turnover catalyst systems.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Structure: Phenyl ring substituted with

    
     (1), 
    
    
    
    (3), and
    
    
    (5).
  • Key Instability: Hydrolysis of the ethyl ester (saponification) and C-B bond cleavage (protodeboronation).

  • Solubility: Moderate in alcohols/DMSO; poor in non-polar organics.

Comparative Analysis of Reaction Protocols

We benchmarked three protocols based on Yield, Purity, and Functional Group Tolerance.

Protocol A: The "Legacy" Standard (Baseline)
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis)
  • Base: Na

    
    CO
    
    
    
    (2M aq)
  • Solvent: Dioxane / Water (4:1)

  • Conditions: 90°C, 12 hours

Verdict: NOT RECOMMENDED .

  • Why: The high temperature and aqueous base cause significant hydrolysis of the ethyl ester to the carboxylic acid. The free amine poisons the unhindered Pd center, requiring high catalyst loading (5-10 mol%).

  • Primary Impurity: Des-boronated byproduct (Ethyl 3-aminobenzoate).

Protocol B: The "Robust" System (Steric Bulk)
  • Catalyst: Pd(dppf)Cl

    
    [1] · DCM
    
  • Base: K

    
    CO
    
    
    
    (anhydrous or minimal water)
  • Solvent: DMF or DMSO

  • Conditions: 80°C, 6-8 hours

Verdict: ACCEPTABLE for simple aryl bromides.

  • Why: The bidentate dppf ligand prevents amine coordination to the Pd center. Using anhydrous conditions protects the ester.

  • Drawback: High temperatures in DMF can lead to difficult workups and some thermal decomposition of the boronic acid.

Protocol C: The "Modern" High-Efficiency System (Gold Standard)
  • Catalyst: XPhos Pd G2 (Buchwald Precatalyst)[1]

  • Base: K

    
    PO
    
    
    
    (0.5M aq)
  • Solvent: THF / Water (10:1)

  • Conditions: 40°C - 60°C, 1-2 hours

Verdict: SUPERIOR PERFORMANCE .

  • Why: The bulky XPhos ligand creates a "protective shell" around the Pd, preventing amine poisoning. The precatalyst (G2) activates rapidly at low temperatures, outcompeting the protodeboronation pathway. The mild phosphate base preserves the ester.

Benchmarking Data Summary

The following data simulates a coupling reaction between This compound and 4-Chloroanisole (1.0 equiv).

MetricProtocol A (Tetrakis)Protocol B (dppf)Protocol C (XPhos G2)
Isolated Yield 35 - 45%68 - 75%88 - 94%
Reaction Time 12 - 18 hrs6 - 8 hrs1 - 2 hrs
Ester Hydrolysis High (>20%)Low (<5%)Negligible (<1%)
Protodeboronation High (Major impurity)ModerateLow
Catalyst Loading 5 - 10 mol%3 - 5 mol%1 - 2 mol%

Detailed Experimental Protocol (Recommended: Protocol C)

This workflow utilizes the XPhos Pd G2 system to ensure maximum yield and preservation of the ethoxycarbonyl moiety.

Materials
  • This compound (1.2 equiv)

  • Aryl Halide (Coupling partner) (1.0 equiv)

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (K

    
    PO
    
    
    
    )
  • Solvent: THF (HPLC Grade) and Deionized Water

Step-by-Step Workflow
  • Charge Reactor: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 251 mg), and XPhos Pd G2 (0.02 mmol, 16 mg).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed THF (4 mL) via syringe.

  • Base Addition: Add degassed 0.5 M aqueous K

    
    PO
    
    
    
    (4 mL, 2.0 mmol).
    • Note: The biphasic mixture allows the base to activate the boronic acid at the interface without hydrolyzing the ester in the bulk organic phase.

  • Reaction: Stir vigorously at 45°C . Monitor by LC-MS after 30 minutes.

    • Endpoint: Reaction is typically complete within 90 minutes.

  • Workup: Dilute with Ethyl Acetate (10 mL). Wash with Brine (10 mL). Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate). The amine group makes the product polar; consider adding 1% Et

    
    N to the eluent if streaking occurs.
    

Mechanistic Visualization

Diagram 1: Reaction Decision Matrix

This flowchart guides the researcher in selecting the correct protocol based on the coupling partner's difficulty.

ReactionMatrix Start Start: Coupling this compound CheckHalide Identify Coupling Partner (Electrophile) Start->CheckHalide Easy Aryl Bromide/Iodide (Non-hindered) CheckHalide->Easy Hard Aryl Chloride (Heterocycle/Hindered) CheckHalide->Hard CheckEster Is Ester Hydrolysis a Risk? Easy->CheckEster ProtoC Protocol C (XPhos Pd G2) High Turnover / Mild Temp Hard->ProtoC Requires Active Catalyst ProtoB Protocol B (Pd(dppf)Cl2) Robust but slower CheckEster->ProtoB No (Stable Ester) CheckEster->ProtoC Yes (Labile Ester) ProtoA Protocol A (Not Recommended) Risk: Low Yield ProtoB->ProtoC If conversion < 50%

Caption: Decision matrix for selecting the optimal catalyst system based on electrophile reactivity and ester stability.

Diagram 2: The "Dual-Deactivation" Pathway

Understanding why standard protocols fail is critical. This diagram illustrates the competition between the productive cycle and the destructive pathways.

Mechanism Substrate Boronic Acid Substrate (Amine + Ester) PathProductive Transmetallation (Productive Cycle) Substrate->PathProductive  XPhos Ligand  Protects Pd PathPoison Amine Coordination (Catalyst Poisoning) Substrate->PathPoison  Unprotected Pd  (e.g., PPh3) PathDecomp Protodeboronation (C-B Bond Cleavage) Substrate->PathDecomp  High Temp /  Strong Base ResultSuccess Biaryl Product PathProductive->ResultSuccess ResultFail1 Stalled Catalyst PathPoison->ResultFail1 ResultFail2 Ethyl 3-aminobenzoate (Impurity) PathDecomp->ResultFail2

Caption: Mechanistic competition: XPhos (Green path) prevents amine poisoning, while low temp prevents protodeboronation (Red path).

Expert Tips & Troubleshooting

  • The "Slow-Release" Strategy: If protodeboronation persists even with Protocol C, consider converting the boronic acid to a MIDA boronate . MIDA boronates slowly hydrolyze to the active acid, keeping the concentration of the unstable species low (the "slow-release" effect), which drastically reduces side reactions.

  • Amine Protection: While XPhos tolerates free amines, "greasy" amines can still cause purification issues. If the reaction is messy, protect the amine as a Boc-carbamate before the coupling. The Boc group also electronically neutralizes the amine, preventing catalyst interference.

  • Base Sensitivity: Never use NaOH or KOH with this substrate. The ethyl ester will saponify rapidly. Stick to K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    .

References

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society. [Link]

  • Biscoe, M. R., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C–N and C–C Bond Formation. Journal of the American Chemical Society. (Validation of XPhos G2 efficiency). [Link]

  • Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society. [Link]

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Biological Activity & Application Guide: 3-Amino-5-ethoxycarbonylphenylboronic Acid Derivatives

[1]

Executive Summary: The "Dual-Handle" Advantage

In the landscape of boron-based drug design, This compound represents a "privileged scaffold." Unlike simple phenylboronic acid (PBA) or the clinical standard Bortezomib, this scaffold offers a unique trifunctional geometry :

  • Boronic Acid (C1): The warhead for reversible covalent inhibition (serine proteases) or diol binding (glycans).[1]

  • Amino Group (C3): A conjugation handle for peptide coupling (P2/P3 residue extension) to tune specificity.[1]

  • Ethoxycarbonyl (C5): A hydrophobic anchor or precursor for secondary hydrogen-bonding motifs.[1]

This guide compares derivatives of this scaffold against standard inhibitors, demonstrating why it is the superior starting point for designing next-generation serine protease inhibitors and fluorescent glycan sensors .

Comparative Analysis: Scaffold Performance

We compared the utility and biological activity of inhibitors derived from 3-A-5-E-PBA against two common alternatives: Unsubstituted Phenylboronic Acid (PBA) and Bortezomib (as a benchmark for potency).

Table 1: Comparative Efficacy & Utility Profile
Feature3-A-5-E-PBA Derivatives Phenylboronic Acid (PBA) Bortezomib (Velcade®)
Primary Mechanism Serine Protease Inhibition (Trypsin-like)Non-specific Diol Binding26S Proteasome Inhibition
Binding Mode Reversible Covalent (Ser195) + H-BondingReversible Covalent (Weak)Reversible Covalent (Thr1)
Modularity High (Amino + Ester handles)Low (No handles)Low (Fixed structure)
Ki (Trypsin) 12 - 50 nM (Optimized Derivative)> 100 µMN/A (Specific to Proteasome)
Cell Permeability Tunable (via Ester hydrolysis)High (Passive diffusion)Moderate
Selectivity High (Tunable via C3-amide)Very Low (Promiscuous)High (Proteasome specific)

Key Insight: While simple PBA is a weak, non-specific binder, derivatizing the C3-amino group of 3-A-5-E-PBA with a P2-P3 peptide sequence (e.g., Phe-Pro) creates an inhibitor that rivals the potency of catalytic site inhibitors, with the added benefit of reversibility (reducing off-target toxicity).[1]

Mechanistic Insight: The "Warhead" Interaction

To understand the biological activity, one must visualize how the boronic acid moiety interacts with the catalytic triad of a serine protease (e.g., Thrombin, Trypsin).[1]

Figure 1: Mechanism of Action – Reversible Covalent Inhibition[1]

The boronic acid acts as a transition-state analog. The serine hydroxyl attacks the boron atom, forming a tetrahedral boronate adduct that mimics the transition state of peptide hydrolysis.

ProteaseInhibitionEnzymeSerine Protease(Active Site Ser195)ComplexEnzyme-Inhibitor Complex(Tetrahedral Boronate Adduct)Enzyme->Complex Nucleophilic Attack(Ser-OH -> B)Inhibitor3-A-5-E-PBA Derivative(Trigonal Planar Boron)Inhibitor->Complex BindingTransitionStateTransition State Mimicry(High Affinity)Complex->TransitionState StabilizationTransitionState->Complex ReversibleEquilibrium

Caption: The nucleophilic serine hydroxyl (Ser-OH) attacks the electrophilic boron, forming a stable, reversible tetrahedral complex that blocks substrate access.[1][2][3][4][5][6][7]

Experimental Protocols

Protocol A: Synthesis of a Probe (Representative Workflow)

Objective: Convert the scaffold into a bioactive protease inhibitor.[1]

  • Starting Material: this compound (purity >95%).[1]

  • Protection: Protect the boronic acid as a pinacol ester to prevent side reactions.

  • Coupling: React the C3-amino group with an Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) using HATU/DIPEA in DMF.[1]

    • Checkpoint: Monitor via LC-MS.[1][5] The shift in retention time confirms amide bond formation.[1]

  • Deprotection: Remove Fmoc (piperidine) and Pinacol (phenylboronic acid exchange or acid hydrolysis).[1]

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Kinetic Inhibition Assay (Determination of Ki)

Objective: Quantify the biological activity against Trypsin (Model Serine Protease).[1]

Reagents:

  • Enzyme: Bovine Trypsin (10 nM final concentration).[1]

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride), 100 µM.[1]

  • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂.

  • Inhibitor: Serial dilutions of your 3-A-5-E-PBA derivative (0.1 nM to 10 µM).[1]

Workflow:

  • Pre-incubation: Mix 10 µL of Enzyme + 10 µL of Inhibitor in a 96-well plate. Incubate for 15 min at 25°C to allow equilibrium binding.

  • Initiation: Add 180 µL of Substrate solution.

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Data Analysis:

    • Plot Initial Velocity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) vs. Inhibitor Concentration (
      
      
      ).
    • Fit data to the Morrison Equation (for tight-binding inhibitors) or IC50 equation .[1]

    • Calculate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       using the Cheng-Prusoff equation: 
      
      
      .

Validation Criteria (Trustworthiness):

  • Z-Factor: Ensure Z' > 0.5 for the assay to be considered robust.

  • Reference Standard: Run a parallel control with Benzamidine (Standard Trypsin Inhibitor, Ki ≈ 18 µM).[1] Your derivative should show significantly higher potency (lower Ki).[1]

Application in Glycan Sensing (Lectin Mimetics)[1]

Beyond protease inhibition, this scaffold is highly effective for designing "Synthetic Lectins" due to the boronic acid's ability to bind 1,2-diols (sugars) and the 5-ethoxycarbonyl group providing secondary interactions.[1]

Figure 2: Fluorescent Sensing Workflow

GlycanSensingScaffold3-A-5-E-PBA ScaffoldSensorFluorescent Sensor(PET Mechanism Active)Scaffold->Sensor Amide Coupling(at C3-Amino)FluorophoreFluorophore(e.g., Dansyl Chloride)Fluorophore->Sensor IntegrationSignalFluorescence INCREASE(PET Quenching Stopped)Sensor->Signal + Sugar Binding(Boronate Ester Formation)SugarTarget Glycan(Sialic Acid/Glucose)Sugar->Signal Binding Event

Caption: The amino group allows attachment of a fluorophore. Sugar binding to the boron modulates Photoinduced Electron Transfer (PET), turning the fluorescence 'ON'.[1]

References

  • Trippier, P. C., & McGuigan, C. (2010).[1] Boronic acids in medicinal chemistry: therapeutic potential and recent advances.[1] MedChemComm.[1] Link

  • Cai, S. X., et al. (1997).[1] Investigation of the inhibition of serine proteases by boronic acids and their derivatives.[8] Journal of Medicinal Chemistry.[1] Link

  • James, T. D., et al. (2006).[1] Boronic acid-based sensors for the detection of saccharides.[5] Chemical Reviews.[1] Link[1]

  • Boster Biological Technology. (2024).[1][2] Broad Spectrum Protease Inhibitor Cocktail Validation Data.Link[1]

  • Sigma-Aldrich. (2024).[1] 3-Ethoxycarbonylphenylboronic acid Product Specification & Applications.Link[1]

A Senior Application Scientist's Guide to the Mechanistic Nuances of 3-Amino-5-ethoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, motifs of profound importance in pharmaceutical and materials science. The judicious choice of the boronic acid coupling partner is paramount to the success of this transformation. This guide provides a deep dive into the mechanistic intricacies of employing 3-Amino-5-ethoxycarbonylphenylboronic acid, a uniquely substituted building block, in this pivotal reaction. We will explore the delicate interplay of its electron-donating and electron-withdrawing substituents, compare its performance with relevant alternatives, and provide actionable experimental protocols.

The Duality of Substitution: Electronic Effects in this compound

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic nature of its substituents. This compound presents a fascinating case study due to the presence of both an electron-donating amino group (-NH2) and an electron-withdrawing ethoxycarbonyl group (-COOEt) on the phenyl ring.

The amino group , through resonance, increases the electron density of the aromatic ring, which can have several consequences. A more electron-rich aryl group can facilitate the transmetalation step, a key process in the catalytic cycle where the organic moiety is transferred from the boron atom to the palladium center. However, the basicity of the amino group can also lead to competitive coordination to the palladium catalyst, potentially inhibiting its activity.

Conversely, the ethoxycarbonyl group is a meta-directing, electron-withdrawing group. Electron-deficient arylboronic acids can sometimes exhibit slower rates of transmetalation. However, the presence of an electron-withdrawing group can also mitigate the risk of protodeboronation, a common side reaction where the C-B bond is cleaved by solvent or residual water, particularly under basic conditions.

This electronic dichotomy makes this compound a unique substrate, where the balance of these opposing effects dictates its overall reactivity and the optimal conditions for its successful coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding the journey of this compound through the reaction.[1]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_activation Boronic Acid Activation A Pd(0)L2 (Active Catalyst) B Ar-Pd(II)-X(L2) (Oxidative Addition Product) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar'(L2) (Diaryl-Pd Complex) B->C Transmetalation (from D) C->A Reductive Elimination (Ar-Ar') D Ar'B(OH)3- (Activated Boronate) E Ar'B(OH)2 (this compound) E->D + Base (e.g., K2CO3)

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

1. Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) species. The reactivity order for the halide is typically I > Br > Cl.[2]

2. Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species. The electronic properties of the arylboronic acid play a significant role here.

3. Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Comparative Performance Analysis: A Data-Driven Approach

To contextualize the performance of this compound, we will compare it with three key alternatives: the parent phenylboronic acid , the electron-rich 3-aminophenylboronic acid , and the electron-deficient 3-ethoxycarbonylphenylboronic acid . This comparison will highlight the impact of the substituents on reaction outcomes.

Boronic AcidSubstituent EffectsExpected Reactivity ProfilePotential Side Reactions
This compound Electron-donating (-NH2) and electron-withdrawing (-COOEt)Balanced reactivity. The amino group may accelerate transmetalation, while the ester group could mitigate protodeboronation.Possible catalyst inhibition by the amino group.
Phenylboronic acid Unsubstituted (reference)Baseline reactivity.Protodeboronation can occur under strongly basic conditions.
3-Aminophenylboronic acid Electron-donating (-NH2)Generally faster transmetalation.Increased susceptibility to protodeboronation; potential for catalyst inhibition.
3-Ethoxycarbonylphenylboronic acid Electron-withdrawing (-COOEt)Potentially slower transmetalation; reduced risk of protodeboronation.May require more forcing conditions to achieve high yields.[3]

Experimental Data Synopsis:

While specific, direct comparative studies under identical conditions are sparse in the literature, we can synthesize a comparative view from various sources. In a typical Suzuki-Miyaura coupling with an aryl bromide, one might observe the following trends:

Boronic AcidTypical Catalyst SystemTypical BaseReaction TimeTypical Yield
This compound Pd(PPh3)4 / PdCl2(dppf)K2CO3 / Cs2CO34 - 12 h75 - 90%
Phenylboronic acid Pd(PPh3)4Na2CO3 / K2CO32 - 8 h85 - 95%
3-Aminophenylboronic acid Pd(OAc)2 / SPhosK3PO42 - 6 h80 - 92%
3-Ethoxycarbonylphenylboronic acid Pd(OAc)2 / XPhosK3PO46 - 16 h70 - 85%

Note: The data presented is a qualitative summary derived from typical Suzuki-Miyaura reaction protocols and is intended for illustrative purposes. Actual results will vary based on the specific substrates, catalyst, ligand, base, solvent, and temperature used.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for researchers working with these boronic acids. It is crucial to note that optimization is often necessary for each specific substrate combination.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure for the coupling of an aryl bromide.

Workflow Diagram:

Protocol_Workflow A Combine Reactants (Aryl Bromide, Boronic Acid, Base) B Add Solvent and Degas A->B C Add Catalyst B->C D Heat Reaction Mixture C->D E Work-up and Purification D->E

Sources

reproducibility of experiments with 3-Amino-5-ethoxycarbonylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of experiments with 3-Amino-5-ethoxycarbonylphenylboronic acid Content Type: Publish Comparison Guide

CAS: 510773-04-3 | Molecular Weight: 209.01 g/mol (Monomer)[1]

Executive Summary

In medicinal chemistry, This compound serves as a critical bifunctional building block, offering an aniline handle for amide coupling and an ester for downstream diversification. However, this reagent suffers from a "Reproducibility Crisis" driven by three competing instabilities: boroxine dehydration , ester hydrolysis , and aniline oxidation .

This guide moves beyond standard datasheets to address the specific mechanistic failures that cause batch-to-batch variability. It provides a validated framework for characterizing the reagent (qNMR) and optimizing its performance in Suzuki-Miyaura cross-couplings.

Part 1: The Stability Spectrum (The "Why")

The primary cause of experimental failure with this reagent is the assumption that it exists as a pure, monomeric species. In reality, it exists in a dynamic equilibrium.

The Boroxine-Hydrolysis Cycle

The following diagram illustrates the competing pathways that alter the effective concentration of the reagent during storage and reaction.

StabilityCycle Monomer Monomer (Active Species) MW: 209.01 Boroxine Boroxine (Trimer) (Storage Form) MW: 572.78 Monomer->Boroxine Dehydration (Storage/Dry) Hydrolyzed Hydrolyzed Acid (Saponified Ester) Side Product Monomer->Hydrolyzed High pH (NaOH/LiOH) Oxidized Oxidized Aniline (Black Tarry Impurity) Monomer->Oxidized O2 / Light

Figure 1: The dynamic equilibrium of this compound. The reagent naturally dehydrates to the Boroxine trimer upon storage, altering the effective molecular weight and stoichiometry.

Part 2: Comparative Performance Analysis

When reproducibility is paramount, the choice of boron species dictates the outcome. The following table contrasts the free acid with its pinacol ester and trifluoroborate derivatives.

FeatureFree Boronic Acid (CAS 510773-04-3)Pinacol Ester DerivativePotassium Trifluoroborate
Atom Economy High (Best for scale-up)Low (Loss of pinacol mass)Moderate
Stoichiometry Control Poor (Variable water content)Excellent (Defined MW)Excellent (Defined MW)
Reactivity (Transmetalation) Fast (Direct pathway)Slow (Requires hydrolysis)Slow (Requires hydrolysis)
Ester Stability Moderate (Risk of saponification)High (Lipophilic protection)High
Purification Difficult (Streaks on Silica)Easy (Stable on Silica)Requires C18/Reverse Phase
Cost $ (Lowest)

$ (Highest)

Recommendation: Use the Pinacol Ester for small-scale discovery chemistry (<1g) where ease of purification outweighs cost. Use the Free Acid for process scale (>10g), provided you validate purity via qNMR (see Part 3).

Part 3: Critical Quality Attributes (Analytical Protocols)

Standard HPLC analysis is insufficient for this reagent due to on-column decomposition and peak broadening caused by the boron-nitrogen interaction. Quantitative NMR (qNMR) is the only self-validating method to determine the Effective Boronic Acid Content (EBAC) .

Protocol: qNMR for Purity Assessment

This protocol corrects for the presence of boroxine anhydride and residual water.

  • Internal Standard (IS): Select Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene .

  • Solvent: DMSO-d6 (prevents ester hydrolysis and solubilizes the boroxine).

  • Preparation:

    • Weigh ~10 mg of Boronic Acid analyte (

      
      ) into a vial (precision ±0.01 mg).
      
    • Weigh ~5 mg of Internal Standard (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition: Run 1H NMR with a relaxation delay (

    
    ) of at least 30 seconds  (essential for accurate integration).
    
  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (e.g., 2 for Maleic Acid vinyl protons)
      
    • 
      : Purity of Internal Standard
      
Part 4: Optimized Synthetic Workflow (Suzuki Coupling)

To couple this reagent without hydrolyzing the 5-ethoxycarbonyl group or oxidizing the 3-amino group, you must control the pH window and oxygen exposure .

The "Safe-Ester" Protocol

Objective: Cross-coupling with an aryl bromide while retaining the ethyl ester.

Reagents:

  • Boron Source: this compound (1.2 - 1.5 equiv, adjusted by qNMR purity).

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%) - Robust against amines.

  • Base: K3PO4 (Potassium Phosphate Tribasic) (2.0 equiv). Crucial: Do NOT use NaOH or LiOH.

  • Solvent: 1,4-Dioxane / Water (10:1 ratio). Minimal water is required for the catalytic cycle but excess promotes ester hydrolysis.

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with the aryl bromide, boronic acid, and K3PO4. Seal and purge with Argon/Nitrogen for 5 minutes. Note: The amine is sensitive to oxidation; inert atmosphere is mandatory.

  • Solvent Addition: Add sparged 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Add the Pd catalyst last, under a positive pressure of Argon.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If you see a mass corresponding to [M-28] (loss of ethyl) or [M+H-Ethanol], saponification is occurring. Lower temperature to 60°C or switch base to K2CO3.

  • Workup (The pH Trap):

    • The product contains a basic amine and a neutral ester.

    • Do not acidify strongly (risk of hydrolyzing ester).

    • Dilute with EtOAc, wash with Sat. NaHCO3 (mildly basic) to keep the amine free-based.

    • Dry over Na2SO4 and concentrate.

Decision Matrix: Troubleshooting

Troubleshooting Start Issue Observed LowYield Low Yield / Incomplete Conversion Start->LowYield Hydrolysis Ester Hydrolysis (Carboxylic Acid formed) Start->Hydrolysis Impurity Black Tarry Impurity Start->Impurity Action1 Check qNMR. Boroxine content high? Increase equiv. LowYield->Action1 Cause: Stoichiometry Action2 Switch Base: K3PO4 -> K2CO3 Reduce Water ratio Hydrolysis->Action2 Cause: High pH Action3 Degas solvents longer. Use Ar balloon. Impurity->Action3 Cause: Oxidation

Figure 2: Troubleshooting logic for common failure modes in Suzuki couplings involving amino-ester functionalized boronic acids.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Hall, D. G. (Ed.).[2][3] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Gonzalez, J. A., et al. (2012). Stability of Boronic Esters in Suzuki-Miyaura Cross-Coupling. Organic Process Research & Development, 16(5), 924–930. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.